molecular formula C7H6FNO2 B1581461 Methyl 2-fluoronicotinate CAS No. 446-26-4

Methyl 2-fluoronicotinate

Numéro de catalogue: B1581461
Numéro CAS: 446-26-4
Poids moléculaire: 155.13 g/mol
Clé InChI: PJNHJXKXBSOLBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-fluoronicotinate is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHJXKXBSOLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287570
Record name methyl 2-fluoronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-26-4
Record name 446-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-fluoronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Fluorinated Nicotinates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-fluoronicotinate

This compound is a crucial heterocyclic building block in the landscape of contemporary medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the pyridine ring, particularly at the 2-position, profoundly alters the molecule's physicochemical properties. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the pharmacokinetic profile of a drug candidate. Consequently, this compound and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, cardiovascular drugs, and agrochemicals.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the prevalent synthetic methodologies for preparing this compound. It delves into the underlying chemical principles, offers detailed experimental protocols, and outlines a systematic approach to the structural characterization of the final product, ensuring both scientific rigor and practical applicability.

Part 1: Synthetic Pathways to this compound

The synthesis of this compound can be approached via several strategic routes. The choice of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of the reaction, and safety considerations. Here, we detail two of the most reliable and commonly employed synthetic strategies.

Strategy A: Halogen Exchange from a 2-Chloro Precursor

This is arguably the most common and cost-effective approach, leveraging the widespread availability of 2-chloronicotinic acid. The strategy involves an initial esterification followed by a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.

The initial step is the conversion of 2-chloronicotinic acid to its corresponding methyl ester, methyl 2-chloronicotinate. While various esterification methods exist, a standard and effective approach involves the use of diazomethane.[3] However, due to the hazardous nature of diazomethane, safer alternatives like Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or using thionyl chloride (SOCl₂) to form the acyl chloride followed by quenching with methanol are often preferred in a laboratory setting.

Experimental Protocol: Synthesis of Methyl 2-chloronicotinate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent).

  • Reagents: Add an excess of methanol (e.g., 10-20 equivalents) to act as both solvent and reagent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude methyl 2-chloronicotinate, which can be used in the next step with or without further purification.

The core of this strategy is the substitution of the chlorine atom with fluorine. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction often requires high temperatures and sometimes the aid of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride salt.

Causality in Experimental Design: The choice of a polar aprotic solvent is critical as it solvates the cation (K⁺ or Cs⁺) effectively, leaving the fluoride anion more "naked" and thus more nucleophilic. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position activates the 2-position towards nucleophilic attack, facilitating the SNAr mechanism.

Experimental Protocol: Synthesis of this compound

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (2-3 equivalents) and a polar aprotic solvent like DMF.

  • Reagents: Add methyl 2-chloronicotinate (1 equivalent) to the suspension.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Synthesis Route A 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Methyl_2-chloronicotinate Methyl 2-chloronicotinate 2-Chloronicotinic_Acid->Methyl_2-chloronicotinate  MeOH, H₂SO₄ (cat.) Reflux Methyl_2-fluoronicotinate This compound Methyl_2-chloronicotinate->Methyl_2-fluoronicotinate  KF, DMF High Temp.

Caption: Halogen exchange route to this compound.

Strategy B: Direct Esterification of 2-Fluoronicotinic Acid

An alternative and more direct route involves the esterification of commercially available 2-fluoronicotinic acid. This pathway is simpler as it avoids the handling of chlorinated intermediates and the often harsh conditions of the Halex reaction.

Experimental Protocol: Fischer Esterification of 2-Fluoronicotinic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluoronicotinic acid (1 equivalent) in methanol (10-20 equivalents).[4]

  • Catalysis: Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the solution to reflux for 4-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield this compound, which is often of high purity. Further purification can be done by chromatography if necessary.

Synthesis Route B 2-Fluoronicotinic_Acid 2-Fluoronicotinic Acid Methyl_2-fluoronicotinate This compound 2-Fluoronicotinic_Acid->Methyl_2-fluoronicotinate  MeOH, H₂SO₄ (cat.) Reflux

Caption: Direct esterification route to this compound.

Part 2: Comprehensive Characterization

Rigorous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques is employed to provide an unambiguous characterization of the synthesized this compound.

Overall Workflow: From Synthesis to Analysis

The journey from starting materials to a fully characterized final product follows a logical and systematic workflow. This ensures the identity and purity of the compound are validated at each critical stage.

Overall Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Start Starting Materials (e.g., 2-Chloronicotinic Acid) Reaction Chemical Reaction (Esterification/Fluorination) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Methyl 2-fluoronicotinate Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy Final_Product->NMR Final_Product->MS Final_Product->IR

Caption: Integrated workflow for synthesis and characterization.

Spectroscopic Data Summary

The following table summarizes the key physical and spectroscopic properties of this compound.[5][6]

PropertyValue
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Liquid
¹H NMR (CDCl₃) See detailed analysis below.
¹³C NMR (CDCl₃) See detailed analysis below.
Mass Spec (EI) M⁺ peak at m/z = 155
IR (liquid film) ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch)
Detailed Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, the expected signals are:

    • A singlet for the methyl protons (-OCH₃) typically appearing around δ 3.9-4.0 ppm.

    • Three distinct signals for the aromatic protons on the pyridine ring. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield, followed by the proton at position 4, and then the proton at position 5. The coupling between these protons and with the fluorine atom will result in complex splitting patterns (e.g., doublet of doublets).

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.

    • A signal for the methyl carbon (-OCH₃) around δ 52-53 ppm.

    • A signal for the carbonyl carbon (C=O) of the ester group, typically downfield around δ 163-165 ppm.

    • Five distinct signals for the carbons of the pyridine ring. The carbon directly attached to the fluorine (C2) will show a large coupling constant (¹JCF) and will be significantly downfield.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

    • The molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) of 155, corresponding to the molecular weight of the compound.[5]

    • Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

    • A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

    • Strong bands in the region of 1300-1200 cm⁻¹ correspond to the C-O stretching of the ester.

    • A band corresponding to the C-F stretch is also expected, though its position can vary.

By combining these analytical techniques, a researcher can confidently confirm the successful synthesis and purity of this compound, ensuring its suitability for subsequent applications in the drug development pipeline.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

Methyl 2-fluoronicotinate, a fluorinated derivative of the nicotinic acid family, has emerged as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties, significantly influencing its reactivity and the biological activity of its downstream derivatives. This guide, intended for the discerning researcher, offers a comprehensive exploration of the physicochemical properties of this compound, providing the foundational knowledge necessary for its effective utilization in synthesis and drug discovery endeavors.

Section 1: Core Molecular Attributes and Physical Characteristics

This compound (CAS No. 446-26-4) is a pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[1] At room temperature, it exists as a liquid.[2] The presence of the electron-withdrawing fluorine atom and the methyl ester group significantly influences the electron density distribution within the pyridine ring, a key determinant of its reactivity.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₇H₆FNO₂PubChem[1]
Molecular Weight 155.13 g/mol PubChem[1]
CAS Number 446-26-4CymitQuimica[2]
IUPAC Name methyl 2-fluoropyridine-3-carboxylatePubChem[1]
SMILES COC(=O)C1=C(N=CC=C1)FPubChem[1]
InChI InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3PubChem[1]

Section 2: Spectroscopic Profile

A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring and quality control. Below is a detailed analysis of its expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The protons on the pyridine ring will show characteristic coupling patterns and their chemical shifts will be influenced by the electron-withdrawing effects of both the fluorine and the ester groups.

¹³C NMR: The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorption bands characteristic of its functional groups. Key expected absorptions include:

  • C=O Stretch: A strong band around 1720-1740 cm⁻¹ corresponding to the carbonyl group of the methyl ester.

  • C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ due to the carbon-fluorine bond.

  • Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretch: Bands associated with the ester C-O bonds will be present in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 124, and the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 96.

Section 3: Physicochemical Properties and Reactivity

Boiling Point
Solubility

The solubility of this compound is a critical parameter for its use in various reaction conditions. Based on the "like dissolves like" principle, it is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[5] Its solubility in water is likely to be limited due to the presence of the aromatic ring and the methyl ester group, although the polar fluorine and nitrogen atoms may impart some degree of water solubility. For comparison, methyl nicotinate has a reported water solubility of 47600 mg/L at 20 °C.[3]

pKa

The pKa of the pyridinium ion of this compound is a measure of the basicity of the nitrogen atom in the pyridine ring. The presence of the electron-withdrawing fluorine atom at the 2-position is expected to significantly decrease the basicity of the nitrogen atom compared to pyridine itself, resulting in a lower pKa value.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The 2-fluoro substituent on the pyridine ring renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the pyridine nitrogen, facilitates the attack of nucleophiles at the C-2 position. This makes this compound a versatile building block for the introduction of a wide range of functional groups, including amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in the synthesis of complex pharmaceutical and agrochemical targets.

Section 4: Synthesis and Stability

Synthetic Pathways

A common synthetic route to this compound involves the esterification of 2-fluoronicotinic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Synthesis 2-Fluoronicotinic Acid 2-Fluoronicotinic Acid This compound This compound 2-Fluoronicotinic Acid->this compound Methanol, Acid Catalyst Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Purity & Identity Confirmation IR IR Spectroscopy Purification->IR Purity & Identity Confirmation MS Mass Spectrometry Purification->MS Purity & Identity Confirmation BoilingPoint Boiling Point Determination Purification->BoilingPoint Property Measurement Solubility Solubility Assessment Purification->Solubility Property Measurement pKa pKa Measurement Purification->pKa Property Measurement

References

An In-depth Technical Guide to Methyl 2-fluoronicotinate: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Authored by a Senior Application Scientist

This technical guide provides an in-depth overview of Methyl 2-fluoronicotinate, a versatile fluorinated building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document will delve into its core chemical properties, synthesis, reactivity, and its strategic application in medicinal chemistry, supported by field-proven insights and detailed protocols.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative incorporating a fluorine atom at the 2-position and a methyl ester at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex pharmaceutical agents.

  • CAS Number: 446-26-4[1][2]

  • Molecular Formula: C₇H₆FNO₂[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 155.13 g/mol [1][5]
Appearance Liquid
Purity Typically ≥97%
Storage Inert atmosphere, room temperature[1]
SMILES COC(=O)C1=C(N=CC=C1)F[1][4]
InChIKey PJNHJXKXBSOLBH-UHFFFAOYSA-N[4]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be achieved through several strategic pathways, primarily revolving around the esterification of 2-fluoronicotinic acid or the fluorination of a suitable precursor. A common and industrially scalable approach involves the esterification of 2-fluoronicotinic acid.

Fischer Esterification of 2-Fluoronicotinic Acid

This classic method involves the reaction of 2-fluoronicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products R1 2-Fluoronicotinic Acid P1 This compound R1->P1  Esterification R2 Methanol (CH3OH) R2->P1 C1 H₂SO₄ (conc.) C1->P1  Protonation of Carbonyl P2 Water (H₂O)

Caption: Fischer Esterification of 2-Fluoronicotinic Acid.

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and the formation of the methyl ester. The regeneration of the acid catalyst completes the catalytic cycle.

Chemical Reactivity and Strategic Applications in Drug Development

The fluorine atom at the 2-position of the pyridine ring significantly influences the reactivity of this compound, making it an attractive substrate for various cross-coupling reactions. The electron-withdrawing nature of fluorine enhances the electrophilicity of the C2 carbon, facilitating nucleophilic aromatic substitution (SₙAr) reactions. Furthermore, the C-F bond can be activated by transition metal catalysts, enabling its participation in powerful bond-forming reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Novel Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[6][7] The presence of the fluorine atom in this compound allows it to act as an electrophilic coupling partner in this reaction, providing access to a diverse range of 2-aryl-nicotinic acid derivatives. These scaffolds are prevalent in numerous biologically active molecules.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product R1 This compound P1 Methyl 2-aryl-nicotinate R1->P1 Oxidative Addition R2 Arylboronic Acid (Ar-B(OH)₂) R2->P1 Transmetalation C1 Pd Catalyst (e.g., Pd(PPh₃)₄) C1->P1 Catalytic Cycle C2 Base (e.g., Na₂CO₃, K₂CO₃) C2->P1

Caption: Suzuki-Miyaura cross-coupling with this compound.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the activated organoboron species is transferred to the palladium center, displacing the fluoride. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The ability to introduce a wide variety of aryl and heteroaryl groups at the 2-position of the nicotinic acid scaffold through this robust reaction is of immense value in drug discovery for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Fluoronicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoronicotinic acid (10.0 g, 70.9 mmol).

  • Add anhydrous methanol (150 mL) to the flask and stir to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine into drug candidates can profoundly and often beneficially modulate their physicochemical and pharmacokinetic properties.[5] The presence of the fluorine atom in this compound imparts several desirable characteristics to the molecules derived from it:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as the pyridine nitrogen. This can influence the drug's solubility, receptor binding, and cell permeability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing the binding affinity and potency of the drug.

  • Improved Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

The strategic incorporation of fluorine-containing building blocks like this compound is a widely employed strategy in modern medicinal chemistry to optimize the "drug-like" properties of lead compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel and complex molecules, particularly within the pharmaceutical industry. Its unique combination of a reactive fluorine atom and a modifiable ester group on a pyridine scaffold provides medicinal chemists with a powerful tool for lead optimization and the development of next-generation therapeutics. The synthetic accessibility and predictable reactivity of this compound, especially in robust cross-coupling reactions, ensure its continued importance in the pursuit of innovative drug discovery.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-fluoronicotinate, a key building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the intricate details of NMR spectra is paramount for structural elucidation and quality control. This document delves into the theoretical underpinnings of how the electronic environment of the fluorinated pyridine ring influences NMR parameters. We will explore predicted chemical shifts (δ) and coupling constants (J), offering a detailed interpretation of the spectral data. Furthermore, this guide presents a robust, field-proven protocol for the acquisition and processing of NMR data for this class of compounds, ensuring reproducibility and accuracy in your experimental work.

Introduction: The Structural Significance of this compound

This compound (C₇H₆FNO₂) is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The presence of a fluorine atom at the 2-position and a methyl ester at the 3-position of the pyridine ring creates a unique electronic and steric environment, which imparts specific properties to the molecules synthesized from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like this compound, ¹⁹F NMR can also be a powerful tool, though this guide will focus on the ubiquitous ¹H and ¹³C spectra.

This guide aims to provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound. We will dissect the influence of the fluorine and methyl ester substituents on the pyridine ring's spectral features, present predicted data based on established principles, and provide a practical workflow for obtaining high-quality NMR spectra.

Foundational Principles: NMR Spectroscopy of Fluoropyridines

The interpretation of the NMR spectra of this compound necessitates an understanding of the fundamental principles governing the influence of substituents on aromatic systems, particularly the potent effects of fluorine.

The Inductive and Mesomeric Effects of Substituents:

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, fluorine exhibits a weak electron-donating mesomeric effect (+M) due to its lone pairs of electrons, which can influence the electron density at the ortho and para positions.

  • Methyl Ester (-COOCH₃): This group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. This leads to a general deshielding of the protons and carbons on the pyridine ring.

Spin-Spin Coupling with Fluorine (¹⁹F):

A key feature in the NMR spectra of organofluorine compounds is the presence of spin-spin coupling between the ¹⁹F nucleus (spin I = ½, 100% natural abundance) and nearby ¹H and ¹³C nuclei. This coupling provides invaluable structural information.

  • ¹H-¹⁹F Coupling: This coupling is observed over two to five bonds and follows Karplus-like relationships, where the magnitude of the coupling constant (J) depends on the dihedral angle between the coupled nuclei.

  • ¹³C-¹⁹F Coupling: This coupling is typically observed over one to four bonds, with one-bond couplings (¹JCF) being very large (200-300 Hz).

Predicted ¹H NMR Spectrum of this compound

Based on the principles outlined above and data from related fluoropyridine structures, the following ¹H NMR spectrum is predicted for this compound in a standard deuterated solvent like CDCl₃.

a Predicted ¹H NMR Spectrum

Caption: Predicted ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-48.2 - 8.4ddd³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 2.0, ⁴J(H4-F) ≈ 1.0
H-57.4 - 7.6ddd³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 5.0, ⁵J(H5-F) ≈ 0.5
H-68.5 - 8.7ddd³J(H6-H5) ≈ 5.0, ⁴J(H6-H4) ≈ 2.0, ³J(H6-F) ≈ 4.0
-OCH₃3.9 - 4.1s

Analysis of the Predicted ¹H NMR Spectrum:

  • H-6: This proton is expected to be the most downfield-shifted aromatic proton due to its position ortho to the electronegative nitrogen atom and the deshielding effect of the nearby fluorine. It will appear as a doublet of doublet of doublets due to coupling with H-5, H-4, and the fluorine at position 2.

  • H-4: This proton is para to the nitrogen and is deshielded by the adjacent electron-withdrawing methyl ester group. It will also appear as a complex multiplet due to couplings with H-5, H-6, and a small coupling to the fluorine.

  • H-5: This proton is expected to be the most upfield-shifted of the aromatic protons. It will be a doublet of doublet of doublets due to couplings with H-4, H-6, and a very small long-range coupling to the fluorine.

  • -OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the typical region for such functional groups.

Caption: Key through-bond J-couplings in this compound.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide complementary information, with the carbon chemical shifts being highly sensitive to the electronic environment and showing characteristic couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2158 - 162d¹J(C2-F) ≈ 240-260
C-3120 - 125d²J(C3-F) ≈ 15-25
C-4140 - 145d³J(C4-F) ≈ 3-8
C-5125 - 130s
C-6150 - 155d²J(C6-F) ≈ 10-20
-C=O163 - 167d³J(C=O-F) ≈ 2-5
-OCH₃52 - 55s

Analysis of the Predicted ¹³C NMR Spectrum:

  • C-2: This carbon, directly bonded to the fluorine, will exhibit a large one-bond C-F coupling constant (¹JCF) and will appear as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

  • C-3 and C-6: These carbons, being ortho to the fluorine, will show smaller two-bond C-F couplings (²JCF) and will also appear as doublets.

  • C-4 and C=O: These carbons will exhibit even smaller three-bond C-F couplings (³JCF), which may or may not be resolved depending on the spectrometer's resolution.

  • C-5: This carbon is not expected to show significant coupling to the fluorine atom and will likely appear as a singlet.

  • -OCH₃: The methyl carbon will appear as a singlet in the expected upfield region.

Experimental Protocol for High-Quality NMR Data Acquisition

To obtain reliable and high-resolution NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C).

  • Thoroughly mix the sample until it is completely dissolved.

2. ¹H NMR Experiment Setup:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.

3. ¹³C NMR Experiment Setup:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: Set a wider spectral width, typically around 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.

4. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) h1_acq ¹H NMR Acquisition (400 MHz, 16 scans) prep->h1_acq c13_acq ¹³C NMR Acquisition (100 MHz, 1024 scans, proton decoupled) prep->c13_acq proc Data Processing (FT, Phasing, Baseline Correction, Referencing) h1_acq->proc c13_acq->proc analysis Spectral Analysis (Peak Assignment, Coupling Constant Measurement) proc->analysis

A Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-fluoronicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. As a key building block, its structural integrity and purity are paramount. This guide provides an in-depth technical overview of the essential spectroscopic techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—used for the comprehensive characterization of this compound.

Here, we move beyond mere data reporting. We delve into the causality behind experimental choices, the interpretation of the resulting data, and the self-validating nature of a multi-technique analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to verify the structure and identity of this compound (CAS: 446-26-4).[1][2][3]

Compound Profile: this compound

Property Value Source
Molecular Formula C₇H₆FNO₂ [1][2]
Molecular Weight 155.13 g/mol [1]
Monoisotopic Mass 155.03825660 Da [1]

| Appearance | Liquid |[2] |

Part 1: Molecular Vibrational Analysis via Infrared (IR) Spectroscopy

The Principle: Probing Molecular Bonds

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint." For a molecule like this compound, IR spectroscopy allows us to confirm the presence of its key architectural features: the aromatic ring, the ester group, and the carbon-fluorine bond.

Experimental Protocol: Fourier Transform IR (FT-IR) using Attenuated Total Reflectance (ATR)

For a liquid sample such as this compound, the ATR-FTIR method is exceptionally efficient.[2] It requires no sample preparation and provides high-quality data from a single drop of the analyte.

Methodology Rationale: The choice of ATR is deliberate. Unlike traditional transmission methods that require preparing KBr pellets or liquid cells, ATR is rapid, reduces the chance of atmospheric contamination (e.g., water vapor, CO₂), and ensures excellent sample-to-crystal contact for reproducible results.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before introducing the sample, take a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which will be digitally subtracted from the sample spectrum.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's anvil to apply consistent pressure, ensuring optimal contact between the liquid and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically performs the Fourier transform and subtracts the background spectrum to generate the final IR spectrum of the sample.

  • Post-Measurement Cleaning: Clean the ATR crystal and anvil thoroughly to prevent cross-contamination.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing start Start background Collect Background Spectrum start->background clean1 Clean ATR Crystal background->clean1 apply_sample Apply Liquid Sample clean1->apply_sample acquire Acquire Spectrum (16-32 Scans) apply_sample->acquire process Background Subtraction & Fourier Transform acquire->process end_node Final Spectrum process->end_node clean2 Clean ATR Crystal end_node->clean2

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation: Decoding the Fingerprint

The IR spectrum of this compound can be logically dissected into several key regions. The combination of absorptions is what provides a high-confidence structural confirmation.

Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Origin Significance & Rationale
3100 - 3000 C-H Stretch Aromatic (Pyridine Ring) The presence of peaks above 3000 cm⁻¹ is a strong indicator of sp²-hybridized C-H bonds, confirming the aromatic system.[4][5][6]
2990 - 2850 C-H Stretch Aliphatic (Methyl Ester) Peaks below 3000 cm⁻¹ correspond to sp³-hybridized C-H bonds from the methyl group.[4][6]
1730 - 1715 C=O Stretch Aromatic Ester This is typically the strongest and sharpest peak in the spectrum. Its position is characteristic of an ester conjugated with an aromatic ring.[7][8][9]
1600 - 1450 C=C / C=N Stretch Aromatic (Pyridine Ring) Multiple sharp bands in this region are characteristic of aromatic ring skeletal vibrations.[5][10]
1300 - 1250 C-C-O Stretch Aromatic Ester An intense band corresponding to the stretching of the bond between the aromatic ring and the ester oxygen.[7][11]
1130 - 1100 O-C-C Stretch Aromatic Ester A second intense band from the ester linkage, specifically from the O-CH₃ portion. The presence of these two C-O bands along with the C=O stretch is a classic pattern for esters.[7][11]
1300 - 1000 C-F Stretch Fluoro-Aromatic The C-F stretch gives rise to a strong, sharp absorption in the fingerprint region. Its exact position can be influenced by coupling with other vibrations.

| 900 - 675 | C-H Bend (oop) | Aromatic (Pyridine Ring) | The pattern of out-of-plane (oop) bending can provide information about the substitution pattern on the aromatic ring.[5] |

Self-Validating System: The trustworthiness of the IR analysis comes from the convergence of evidence. We don't rely on a single peak. Instead, we expect to see the simultaneous presence of aromatic C-H stretches, aliphatic C-H stretches, the characteristic strong carbonyl peak of a conjugated ester, and the two distinct C-O ester stretches. The absence of other significant peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) further validates the purity of the structure.

Part 2: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

The Principle: Weighing Molecules and Their Pieces

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves vaporizing a sample, ionizing the resulting gaseous molecules (typically creating a radical cation, M•+), and then separating these ions based on their m/z. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing the molecular ion to fragment in predictable ways. This fragmentation pattern provides a detailed structural roadmap of the original molecule.[12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a volatile organic compound like this compound, GC-MS is the ideal platform. The gas chromatograph separates the sample from any potential impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound.

Methodology Rationale: The coupling of GC to MS provides two orthogonal pieces of data: the retention time (from GC), which is characteristic of the compound's volatility and interaction with the column, and the mass spectrum (from MS), which confirms its identity. EI at a standard 70 eV is chosen because it produces reproducible fragmentation patterns that are highly conserved and can be compared against spectral libraries.[13]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method Setup: Program the GC with an appropriate temperature gradient. A typical method starts at a low temperature (~70°C), holds for 1-2 minutes, and then ramps up to a high temperature (~250°C) to ensure all components elute from the column.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC injection port, where it is rapidly vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. Separation occurs based on the analyte's boiling point and affinity for the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a beam of 70 eV electrons, which ejects an electron from the molecule to form the energetic molecular ion (M•+).

  • Fragmentation: The unstable molecular ion undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis & Detection: All ions (the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio before they reach the detector.

GCMS_Workflow cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) sample Dilute Liquid Sample injector Heated Injector (Vaporization) sample->injector column GC Column (Separation) injector->column ion_source EI Ion Source (Ionization & Fragmentation) column->ion_source analyzer Mass Analyzer (m/z Separation) ion_source->analyzer detector Detector analyzer->detector data Mass Spectrum detector->data

Caption: Workflow for GC-MS analysis with Electron Ionization.

Spectral Interpretation: Assembling the Molecular Puzzle

The mass spectrum provides the molecular weight and structural fragments. High-resolution MS (HRMS) can further confirm the elemental composition of each ion to within a few parts per million, offering an unequivocal layer of validation.

Expected Ions in the Mass Spectrum of this compound

m/z (Nominal) Proposed Ion Structure Fragmentation Pathway Significance & Rationale
155 [C₇H₆FNO₂]•+ Molecular Ion (M•+) This peak confirms the molecular weight of the compound. Its presence is crucial for identification.
124 [C₆H₃FNO]⁺ [M - •OCH₃]⁺ Loss of a methoxy radical (•OCH₃, 31 Da) is a classic and often abundant fragmentation for methyl esters, forming a stable acylium ion.
96 [C₅H₃FN]⁺ [M - •COOCH₃]⁺ Cleavage of the entire ester group as a radical (•COOCH₃, 59 Da) leaves the charged 2-fluoropyridinyl cation.

| 76 | [C₄H₂F]⁺ | Further fragmentation of the pyridine ring | Ring fragmentation pathways, such as the loss of HCN from larger fragments, are common for pyridine derivatives. |

Caption: Primary fragmentation pathways for this compound.

Self-Validating System: The MS data is self-validating when the observed molecular ion's m/z matches the calculated molecular weight. Furthermore, the observed fragment ions must correspond to logical losses from the parent structure. The prominent loss of 31 Da is a powerful diagnostic indicator for a methyl ester, while the presence of ions containing fluorine confirms the halogen's incorporation.

Conclusion

The structural characterization of this compound is achieved with high confidence through the synergistic application of IR spectroscopy and mass spectrometry. IR spectroscopy confirms the presence and connectivity of the core functional groups—the aromatic pyridine ring and the conjugated ester—while mass spectrometry provides the definitive molecular weight and a detailed fragmentation map that corroborates the proposed structure. Together, these orthogonal techniques form a robust, self-validating workflow essential for ensuring compound identity and purity in any research or development setting.

References

The Emergence of a Key Fluorinated Building Block: A Technical Guide to Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have established fluorinated compounds as indispensable tools for the modern chemist. Among the vast arsenal of fluorinated building blocks, Methyl 2-fluoronicotinate has emerged as a particularly versatile and valuable intermediate. This guide provides an in-depth exploration of its discovery, synthesis, and critical applications, offering a technical resource for researchers, scientists, and professionals in drug development.

I. Historical Context: The Rise of Fluorinated Pyridines

The history of this compound is intrinsically linked to the broader development of fluorinated pyridine chemistry. While a singular, seminal "discovery" paper for this specific ester is not readily identifiable in the annals of chemical literature, its emergence can be understood as a logical progression in the expanding field of organofluorine chemistry throughout the mid-20th century.

Early efforts in the 1940s and 1950s focused on the synthesis of simple fluoropyridines, often through challenging and low-yielding methods. The primary impetus for this research was the desire to create novel bioactive molecules, leveraging the unique electronic properties of the fluorine substituent. The strong electron-withdrawing nature of fluorine significantly modulates the electron density of the pyridine ring, influencing its reactivity and interaction with biological targets. As synthetic methodologies for introducing fluorine into aromatic systems became more sophisticated, so too did the complexity of the fluorinated pyridine derivatives being synthesized. The development of reagents and techniques for selective fluorination paved the way for the creation of a diverse array of functionalized fluoropyridines, including the nicotinic acid derivatives that are precursors to this compound.

II. Physicochemical Properties and Spectroscopic Profile

This compound is typically a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆FNO₂PubChem[2]
Molecular Weight 155.13 g/mol PubChem[2]
Appearance LiquidCymitQuimica[1]
Purity >98%CymitQuimica[1]
Exact Mass 155.03825660 DaPubChem[2]
Topological Polar Surface Area 39.2 ŲPubChem[2]
Spectroscopic Data Interpretation:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The coupling patterns of the aromatic protons would be influenced by the presence of the fluorine atom. The ¹³C NMR spectrum would display characteristic shifts for the carbonyl carbon of the ester, the carbon atom bonded to fluorine, and the other aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in this compound. Key absorptions would include a strong C=O stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹, and C-F stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.[3][4][5]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of this compound.[6] Predicted collision cross-section values for various adducts can aid in its identification in complex mixtures.[7]

III. Synthesis Methodologies: A Practical Guide

While a definitive "first" synthesis of this compound is not documented, its preparation can be logically deduced from established methods for synthesizing analogous fluorinated aromatic esters. The most plausible and widely applicable synthetic strategies involve either the direct fluorination of a suitable precursor or the esterification of 2-fluoronicotinic acid.

Method 1: Halogen Exchange (Halex) Reaction followed by Esterification

This is a robust and commonly employed method for the synthesis of fluoroaromatics. It involves the nucleophilic substitution of a chloro or bromo substituent with fluoride, followed by esterification.

Halex_Esterification Start Methyl 2-chloronicotinate Reagent1 KF / High-boiling solvent (e.g., DMSO, Sulfolane) Start->Reagent1 Halogen Exchange Intermediate This compound Reagent1->Intermediate Reagent2 Methanol / Acid catalyst (e.g., H₂SO₄) Reagent2->Start Precursor 2-Chloronicotinic acid Precursor->Reagent2 Esterification

Caption: Halogen Exchange and Esterification Workflow.

Step-by-Step Protocol:

  • Esterification of 2-Chloronicotinic Acid:

    • To a solution of 2-chloronicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product, Methyl 2-chloronicotinate, with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or distillation if necessary.

  • Fluorination of Methyl 2-chloronicotinate:

    • In a flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-chloronicotinate, an excess of potassium fluoride (spray-dried), and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

    • Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours. The progress of the reaction can be monitored by GC-MS.

    • After completion, cool the reaction mixture and pour it into a large volume of water.

    • Extract the product, this compound, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Method 2: Direct Esterification of 2-Fluoronicotinic Acid

This method is more direct if 2-fluoronicotinic acid is readily available.

Direct_Esterification Start 2-Fluoronicotinic acid Reagent Methanol / Acid catalyst (e.g., H₂SO₄) or Thionyl chloride Start->Reagent Esterification Product This compound Reagent->Product

Caption: Direct Esterification Workflow.

Step-by-Step Protocol:

  • Fischer Esterification:

    • Suspend 2-fluoronicotinic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a base (e.g., aqueous sodium bicarbonate).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain this compound.

    • Purify by distillation or chromatography as needed.

  • Using Thionyl Chloride:

    • To a solution of 2-fluoronicotinic acid in methanol at 0 °C, add thionyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.

    • Monitor the reaction for completion.

    • Cool the mixture and carefully remove the excess methanol and thionyl chloride under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer, filter, and concentrate to give the desired product.

IV. Applications in Research and Development

This compound is a valuable organic building block primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8][9][10] Its utility stems from the presence of three key functional handles: the reactive 2-fluoro substituent, the ester group, and the pyridine nitrogen.

Applications cluster_Pharma Pharmaceutical Synthesis cluster_Agro Agrochemical Development cluster_Materials Materials Science Core This compound Pharma2 Scaffold for Bioactive Molecules Core->Pharma2 Versatile Intermediate Agro1 Herbicides Core->Agro1 Precursor Agro2 Fungicides Core->Agro2 Agro3 Insecticides Core->Agro3 Mat1 Functional Polymers Core->Mat1 Monomer Component Mat2 Organic Electronics Core->Mat2 Pharma1 Active Pharmaceutical Ingredients (APIs) Pharma2->Pharma1 Pharma3 Lead Optimization Pharma2->Pharma3

Caption: Applications of this compound.

In Drug Discovery:

The 2-fluoropyridine moiety is a privileged scaffold in medicinal chemistry. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its strong electron-withdrawing effect can modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions. This compound serves as a key starting material for the synthesis of a wide range of substituted pyridines through nucleophilic aromatic substitution (SₙAr) reactions, where the fluoride ion is an excellent leaving group. This allows for the introduction of various functionalities at the 2-position, leading to the creation of libraries of compounds for screening and lead optimization. Its analogs, such as Methyl 2-bromonicotinate and Methyl 2-chloronicotinate, are also used in the synthesis of pharmaceuticals and agrochemicals.[11][12]

In Agrochemicals:

Similar to its role in pharmaceuticals, this compound is a precursor for the synthesis of novel herbicides, fungicides, and insecticides. The incorporation of the fluoropyridine core can enhance the efficacy and selectivity of these agrochemicals.

In Materials Science:

The unique electronic properties of the fluorinated pyridine ring make this compound an interesting building block for the synthesis of functional materials, such as polymers and organic electronic components.

V. Conclusion and Future Outlook

This compound, while not having a celebrated moment of discovery, stands as a testament to the incremental yet profound advancements in organofluorine chemistry. Its utility as a versatile building block is well-established, providing a reliable and efficient entry point to a vast chemical space of functionalized pyridine derivatives. As the demand for more sophisticated and effective molecules in medicine, agriculture, and materials science continues to grow, the importance of key intermediates like this compound is set to increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this compound and its derivatives, as well as exploring its application in novel areas of chemical science.

References

The Strategic Role of Methyl 2-fluoronicotinate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Methyl 2-fluoronicotinate and its derivatives. This whitepaper provides a comprehensive overview of this versatile building block and its growing importance in medicinal chemistry.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds highly sought after in the development of new therapeutics.

This compound, a fluorinated derivative of nicotinic acid, has emerged as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its strategic placement of a fluorine atom on the pyridine ring enhances its utility as a scaffold for creating novel compounds with potential applications in oncology, inflammation, and infectious diseases. This guide will delve into the synthesis, reactivity, and application of this compound and its derivatives, providing a technical resource for scientists in the field.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₆FNO₂--INVALID-LINK--
Molecular Weight 155.13 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquidCommercial Suppliers
Boiling Point Not readily available
Solubility Soluble in common organic solventsGeneral Chemical Knowledge
pKa (of corresponding acid) ~2.5 (estimated)General Chemical Knowledge

The fluorine atom at the 2-position of the pyridine ring significantly influences the reactivity of this compound. It activates the ring towards nucleophilic aromatic substitution (SNAr), making the 2-position susceptible to displacement by various nucleophiles. This reactivity is a key feature exploited in the synthesis of its derivatives.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially scalable method for the synthesis of this compound is via a halogen exchange (Halex) reaction, starting from the readily available Methyl 2-chloronicotinate.

Synthesis of the Precursor: Methyl 2-chloronicotinate

Methyl 2-chloronicotinate can be prepared from 2-chloronicotinic acid through esterification.

Protocol for Esterification of 2-chloronicotinic acid:

  • Suspend 2-chloronicotinic acid (1 equivalent) in methanol (5-10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) or sulfuric acid (catalytic amount) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-chloronicotinate.[1]

Halogen Exchange (Halex) Reaction for this compound

The Halex reaction involves the displacement of the chloride ion with a fluoride ion, typically using an anhydrous alkali metal fluoride.

Detailed Protocol for the Synthesis of this compound:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (2-3 equivalents) and a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.

  • Heat the mixture to a high temperature (typically 150-220 °C) to ensure the potassium fluoride is well-dispersed and the solvent is anhydrous. Azeotropic removal of water with a solvent like toluene may be employed prior to the reaction.

  • Slowly add Methyl 2-chloronicotinate (1 equivalent) to the heated mixture.

  • Maintain the reaction at high temperature and monitor its progress by GC-MS or LC-MS. The reaction time can vary from a few hours to over 24 hours depending on the scale and specific conditions.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water and extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic extracts with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Note: The Halex reaction is sensitive to water, so anhydrous conditions are crucial for high yields. The use of spray-dried potassium fluoride is often recommended.

Halex_Reaction

Derivatives of this compound in Drug Discovery

The true value of this compound lies in its utility as a versatile starting material for a wide array of more complex molecules with significant therapeutic potential. The reactivity of the 2-fluoro substituent allows for the introduction of various functionalities, leading to diverse chemical scaffolds.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Many kinase inhibitors have been developed that target the ATP-binding site of these enzymes. The 2-aminopyridine scaffold, which can be readily synthesized from this compound, is a common feature in many kinase inhibitors.

General Synthesis of 2-Aminopyridine Derivatives:

  • React this compound with a desired amine (R-NH₂) in a suitable solvent (e.g., DMSO, NMP) at elevated temperatures.

  • The nucleophilic amine displaces the fluoride ion to form the corresponding 2-amino-nicotinate derivative.

  • The resulting ester can then be hydrolyzed to the carboxylic acid or converted to an amide, providing further points for diversification.

Kinase_Inhibitor_Synthesis

Examples of Kinase Targets:

  • Janus Kinases (JAKs): Derivatives of 2-aminonicotinic acid have been explored as inhibitors of JAKs, which are involved in inflammatory and autoimmune diseases.

  • p38 MAP Kinase: This kinase is a key player in the inflammatory response, and its inhibitors have potential in treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibitors of VEGFR are crucial in cancer therapy as they block angiogenesis, the formation of new blood vessels that tumors need to grow.

Antiviral Agents

The 2-fluoronicotinate scaffold has also been incorporated into molecules with antiviral activity, particularly against the Hepatitis C virus (HCV). The ability to introduce diverse substituents at the 2-position allows for the fine-tuning of interactions with viral enzymes.

Anti-inflammatory Agents

Beyond kinase inhibition, derivatives of this compound have been investigated for their broader anti-inflammatory properties. The introduction of specific side chains can lead to compounds that modulate other inflammatory pathways.

Structure-Activity Relationships (SAR)

The development of potent and selective drugs from the this compound scaffold relies on a deep understanding of structure-activity relationships. Key considerations include:

  • The nature of the substituent at the 2-position: The size, electronics, and hydrogen bonding capacity of the group replacing the fluorine atom are critical for target engagement.

  • Modifications to the pyridine ring: Further substitution on the pyridine ring can modulate the physicochemical properties and provide additional interaction points with the target protein.

  • Functionalization of the ester group: Conversion of the methyl ester to amides or other functional groups allows for the exploration of different interaction spaces within the target's binding site.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated success of its derivatives as kinase inhibitors and their potential in other therapeutic areas highlight the continued importance of this fluorinated intermediate.

Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the exploration of novel biological targets for compounds derived from this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases. The strategic incorporation of the 2-fluoropyridine moiety will continue to be a powerful tool in the arsenal of medicinal chemists.

References

The Strategic Reactivity of the Fluorine Atom in Methyl 2-Fluoronicotinate: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Fluorine in Pyridine Scaffolds

For researchers, scientists, and professionals in drug development, the pyridine ring is a ubiquitous and invaluable scaffold. Its presence in numerous pharmaceuticals and agrochemicals underscores the importance of methodologies for its precise functionalization.[1] Within the diverse toolkit of synthetic organic chemistry, halogenated pyridines serve as key intermediates for introducing molecular complexity. Among these, 2-fluoropyridine derivatives, and specifically Methyl 2-fluoronicotinate, have emerged as particularly strategic building blocks. The high electronegativity of the fluorine atom, combined with the inherent electron-deficient nature of the pyridine ring, imparts a unique reactivity profile to the C2 position, making it a versatile handle for a range of transformative chemical reactions.

This in-depth technical guide explores the potential reactivity of the fluorine atom in this compound. We will delve into the core principles and practical applications of two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the underlying mechanisms and having access to detailed experimental insights, researchers can leverage the unique properties of this fluorinated building block to accelerate the discovery and development of novel chemical entities.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - Harnessing the Electrophilicity of the Pyridine Core

The SNAr reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. In the context of this compound, the fluorine atom at the C2 position is highly activated towards nucleophilic displacement. This heightened reactivity is a consequence of two key factors: the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself, which increase the electrophilicity of the C2 carbon.[2] Furthermore, the presence of the electron-withdrawing methyl ester group at the C3 position further enhances this effect.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with highly reactive substrates.[5][6] For practical purposes, the addition-elimination model provides a robust framework for understanding and predicting reactivity.

A crucial aspect of SNAr reactions on halopyridines is the "element effect," where the reactivity order is often F > Cl > Br > I.[7] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the cleavage of the C-halogen bond.

Reactivity with O-, N-, and S-Nucleophiles

The activated nature of the C-F bond in this compound allows for efficient displacement by a wide array of nucleophiles under relatively mild conditions.

Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the fluorine atom to form the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

Nitrogen Nucleophiles: Primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, are excellent nucleophiles for SNAr reactions with 2-fluoropyridines. These reactions provide a direct route to valuable 2-aminopyridine derivatives, which are prevalent in medicinal chemistry.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react readily with 2-fluoropyridines to form 2-thiopyridines. These reactions are often fast and high-yielding.

Table 1: Representative SNAr Reactions on 2-Fluoropyridine Derivatives

NucleophileProduct TypeTypical ConditionsYield (%)Reference
Sodium Methoxide2-MethoxypyridineMeOH, refluxHigh[8]
Phenol / K₂CO₃2-PhenoxypyridineDMF, 80 °CGood[1]
Piperidine2-(Piperidin-1-yl)pyridineNeat, 100 °CHigh[9]
Aniline / NaH2-(Phenylamino)pyridineTHF, refluxGood[10]
Sodium thiophenoxide2-(Phenylthio)pyridineDMF, rtHigh[9]

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 equiv).

  • A base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 equiv) is added to the reaction mixture.

  • The reaction is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired 2-aminonicotinate derivative.

Diagram of the SNAr addition-elimination mechanism.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions - A Gateway to Diverse Functionality

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing powerful and versatile methods for the formation of C-C and C-N bonds.[11] The fluorine atom of this compound, while an excellent leaving group in SNAr, can also participate in certain palladium-catalyzed cross-coupling reactions, although it is generally less reactive than its bromo or iodo counterparts in this context. However, under optimized conditions, the C-F bond can be activated, offering a complementary approach to functionalization.[12][13]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the coupling of an organoboron reagent with an organic halide or triflate.[14][15][16] While aryl bromides and iodides are the most common coupling partners, recent advances have expanded the scope to include aryl chlorides and, in some cases, aryl fluorides, particularly when activated by electron-withdrawing groups.[17]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][18]

Table 2: Key Parameters for Suzuki-Miyaura Coupling of 2-Halopyridines

ParameterCommon ChoicesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors to the active Pd(0) species.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are often effective.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask is added this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., dioxane/water mixture) is added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.[19]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)₂ (Boronic Acid) R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[9][10] This reaction has become a mainstay in medicinal chemistry for the synthesis of arylamines.[20][21][22] Similar to the Suzuki-Miyaura coupling, the reaction typically employs aryl bromides and iodides, but advancements in ligand design have enabled the use of aryl chlorides and, in some cases, activated aryl fluorides.[23][24]

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the arylamine product.[25][26]

Table 3: Critical Parameters for Buchwald-Hartwig Amination of 2-Halopyridines

ParameterCommon ChoicesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard Pd(0) precursors.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are crucial for efficient catalysis.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for deprotonation of the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, a Schlenk tube is charged with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • This compound (1.0 equiv) and the amine (1.1-1.2 equiv) are added, followed by the anhydrous solvent (e.g., toluene).

  • The tube is sealed and the reaction mixture is heated with stirring at 80-120 °C for the specified time.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by flash chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-NR2 Ar-Pd(II)(NR₂)L Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination->Ar-NR2 Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition HNR2 HNR₂ (Amine) HNR2->Amine_Coordination Base Base Base->Amine_Coordination

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion: A Versatile Synthon for Modern Drug Discovery

This compound stands out as a highly valuable and versatile building block for the synthesis of complex and functionally diverse pyridine derivatives. The strategic positioning of the fluorine atom at the C2 position provides a dual reactivity profile, enabling facile displacement through Nucleophilic Aromatic Substitution and participation in Palladium-Catalyzed Cross-Coupling reactions. This guide has provided a comprehensive overview of these key transformations, from their mechanistic underpinnings to practical experimental considerations. By leveraging the principles and protocols outlined herein, researchers in drug discovery and development can effectively harness the unique reactivity of this compound to accelerate the synthesis of novel molecular entities with the potential for significant biological impact.

References

Methodological & Application

Application Notes & Protocols: Methyl 2-fluoronicotinate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoronicotinate (CAS: 446-26-4) has emerged as a cornerstone building block in modern medicinal chemistry. Its strategic placement of a fluorine atom on an electron-deficient pyridine ring renders it an exceptionally versatile precursor for a wide array of pharmaceutical intermediates. The fluorine atom at the C-2 position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and high-yielding pathway to introduce diverse functionalities. This guide provides an in-depth analysis of the reactivity of this compound, detailed experimental protocols for its key transformations, and insights into the chemical principles that underpin its utility in drug development.

Introduction: The Strategic Advantage of this compound

In the landscape of pharmaceutical synthesis, the efficient construction of complex heterocyclic scaffolds is paramount. Pyridine derivatives are ubiquitous in drug molecules, and the ability to selectively functionalize the pyridine ring is a critical challenge. This compound offers a robust solution. The molecule's reactivity is governed by the synergistic electron-withdrawing effects of the ring nitrogen and the ester group at the C-3 position, which strongly activate the C-2 position for nucleophilic attack. This activation makes the fluoride, typically a poor leaving group in SN2 reactions, an excellent leaving group in the context of SNAr.[1][2]

This unique reactivity profile allows for the facile introduction of amine, alcohol, and thiol nucleophiles, paving the way for the synthesis of key intermediates used in the development of APIs targeting a range of conditions, from neurological disorders to inflammatory diseases.[3][4][5]

Key Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 2-fluoropyridine-3-carboxylate[6]
CAS Number 446-26-4[6][7][8]
Molecular Formula C₇H₆FNO₂[6][9]
Molecular Weight 155.13 g/mol [6]
Appearance Liquid[9]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its exceptional performance as a substrate for SNAr reactions. This reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of Nucleophile: A nucleophile attacks the electron-deficient carbon atom at the C-2 position, which bears the fluorine atom. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

The rate-determining step is typically the initial nucleophilic attack.[1][11] The high electronegativity of the fluorine atom enhances the electrophilicity of the C-2 carbon, thereby accelerating this crucial first step and making it a more reactive substrate than its chloro- or bromo-analogues for this specific mechanism.[1]

Caption: SNAr Mechanism with an Amine Nucleophile.
Protocol 1: General Procedure for Amination

This protocol describes the synthesis of methyl 2-(alkylamino)nicotinates, which are valuable intermediates for various APIs.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add the amine nucleophile, followed by the base (K₂CO₃ or DIPEA). The base is crucial to neutralize the HF formed during the reaction. K₂CO₃ is a cost-effective choice for primary amines, while DIPEA is often preferred for more sensitive substrates or secondary amines to avoid side reactions.

  • Reaction: Heat the mixture with stirring. Typical reaction temperatures range from 60 °C to 120 °C, depending on the nucleophilicity of the amine and the solvent used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using K₂CO₃, filter off the solids.

    • Dilute the filtrate with ethyl acetate or dichloromethane and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-amino-nicotinate derivative.

Protocol 2: General Procedure for O-Arylation (Synthesis of Ether Linkages)

This protocol outlines the synthesis of methyl 2-(aryloxy)nicotinates, another important class of intermediates.

Materials:

  • This compound (1.0 eq)

  • Phenol or substituted phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF or DMSO

  • Standard laboratory glassware and inert atmosphere setup

Step-by-Step Methodology:

  • Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the phenol in the anhydrous solvent.

  • Base Addition: Add the base (K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt. Cs₂CO₃ is more soluble and often provides better results for less reactive phenols.

  • Substrate Addition: Add the this compound to the mixture.

  • Reaction: Heat the reaction to 80-140 °C. The higher temperature is generally required due to the lower nucleophilicity of phenoxides compared to amines.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-48 hours).

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Representative SNAr Reaction Data
Nucleophile (Nu-H)BaseSolventTemp (°C)Typical Yield (%)
BenzylamineK₂CO₃ACN8085-95
MorpholineDIPEADMF10080-90
AnilineK₂CO₃DMSO12070-85
4-MethoxyphenolCs₂CO₃DMF12075-90
EthanethiolK₂CO₃ACN6088-97

Subsequent Transformations for Intermediate Elaboration

The products from the SNAr reaction are themselves versatile intermediates that can be further modified. A typical synthetic workflow involves the initial SNAr reaction followed by manipulation of the ester group.

Workflow Figure 2: Multi-Step Synthetic Workflow A Methyl 2-fluoronicotinate B S_N_Ar Product (e.g., 2-Amino-nicotinate) A->B Protocol 1: Amine, Base, Heat C Final Intermediate (2-Amino-nicotinic acid) B->C Protocol 3: Ester Hydrolysis

Caption: Multi-Step Synthetic Workflow.
Protocol 3: Hydrolysis of the Methyl Ester

The conversion of the methyl ester to a carboxylic acid is a fundamental step, as the acid moiety is a common feature in APIs or a handle for further functionalization (e.g., amide bond formation).

Materials:

  • Methyl 2-substituted-nicotinate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Solvent mixture (e.g., THF/Water, Methanol/Water)

  • Aqueous acid (e.g., 1M HCl)

Step-by-Step Methodology:

  • Setup: Dissolve the ester intermediate in the chosen solvent mixture in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating (40-60 °C). LiOH in a THF/water mixture is a standard and mild condition for this transformation.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Workup:

    • Cool the mixture in an ice bath.

    • Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl. The carboxylic acid product will often precipitate out of the solution.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the product into an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[13] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[13][14][15]

Conclusion

This compound is a high-value, versatile reagent for the synthesis of pharmaceutical intermediates. Its reactivity is dominated by the highly efficient nucleophilic aromatic substitution pathway, enabling the straightforward introduction of a wide range of functional groups at the 2-position of the pyridine ring. The protocols outlined in this guide provide reliable and scalable methods for leveraging this reactivity, forming a solid foundation for the development of novel and complex drug candidates.

References

synthetic routes to novel heterocyclic compounds using Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Heterocyclic Compounds from Methyl 2-Fluoronicotinate

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] The strategic functionalization of this ring system is therefore of critical importance in drug discovery. This compound has emerged as a highly versatile and valuable building block for this purpose. The presence of a fluorine atom at the 2-position, coupled with the electron-withdrawing methyl ester at the 3-position, powerfully activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[4][5]

Fluorine's high electronegativity makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. This activation is the cornerstone of its utility, providing a reliable and efficient entry point for introducing a wide range of substituents and for constructing more complex, fused heterocyclic systems.[6][7] This guide provides an in-depth exploration of the synthetic routes accessible from this compound, complete with mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Part 1: The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the addition-elimination SNAr mechanism.[5][8] This pathway is highly favored due to the electronic properties of the substrate.

Mechanism & Rationale

The SNAr reaction proceeds in two key steps:

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[5][9] The stability of this intermediate is the rate-determining step. The electron-withdrawing ester group at C3 and the pyridine nitrogen atom help to delocalize and stabilize this negative charge through resonance, making the initial attack more favorable.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.[4]

The choice of an aprotic polar solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is crucial as it can solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thereby enhancing its reactivity.

SNAr_Mechanism start This compound + Nu- intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) start->intermediate 1. Addition (Rate-determining) product 2-Substituted Nicotinate Product + F- intermediate->product 2. Elimination

Caption: General workflow of the SNAr mechanism.

Application 1.1: Synthesis of 2-Aminopyridine Derivatives

The reaction with nitrogen nucleophiles is a robust method for synthesizing a variety of 2-aminopyridine derivatives, which are common scaffolds in medicinal chemistry.[3]

Protocol: Synthesis of Methyl 2-(piperidin-1-yl)nicotinate

  • Reagents & Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.55 g, 10 mmol).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol). The base acts as a scavenger for the HF formed in situ, driving the reaction to completion.

    • Add anhydrous Dimethylformamide (DMF) (20 mL).

  • Reaction:

    • Add piperidine (1.2 eq, 1.19 mL, 12 mmol) to the stirring suspension.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification:

    • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Table 1: Representative SNAr Reactions with N-Nucleophiles

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF100885-95
BenzylamineCs₂CO₃DMSO80690-98
MorpholineK₂CO₃DMF80588-96
ImidazoleNaHTHF651275-85
Application 1.2: Synthesis of 2-Alkoxy and 2-Aryloxypyridine Derivatives

Oxygen nucleophiles, such as alcohols and phenols, readily displace the fluoride to form corresponding ethers. These reactions typically require a strong base to deprotonate the O-H group, generating a more potent alkoxide or phenoxide nucleophile.

Protocol: Synthesis of Methyl 2-phenoxynicotinate

  • Reagents & Setup:

    • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, 0.48 g, 12 mmol).

    • Carefully add anhydrous Tetrahydrofuran (THF) (15 mL). Cool the flask to 0 °C in an ice bath.

    • Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenol without competing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.

  • Reaction:

    • Slowly add a solution of phenol (1.1 eq, 1.04 g, 11 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

    • Add a solution of this compound (1.0 eq, 1.55 g, 10 mmol) in anhydrous THF (5 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Work-up & Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the desired product.

Part 2: Advanced Synthesis: Tandem SNAr and Cyclization Reactions

A powerful extension of the SNAr chemistry is its use in tandem with an intramolecular cyclization step to construct fused heterocyclic systems. This is achieved by using a nucleophile containing a second reactive group.

Fused_Ring_Workflow cluster_0 Step 1: Intermolecular SNAr cluster_1 Step 2: Intramolecular Cyclization start This compound + Bifunctional Nucleophile (H-Y-X-H) intermediate Substituted Intermediate start->intermediate final Fused Heterocyclic Product intermediate->final Heat or Base/Acid Catalyst

Caption: Workflow for fused heterocycle synthesis.

Application 2.1: Synthesis of Dihydropyrido[1,2-a]pyrimidin-4-ones

This class of compounds can be synthesized by reacting this compound with 3-aminopropan-1-ol. The initial SNAr reaction involves the more nucleophilic amino group, followed by a base- or heat-induced intramolecular cyclization where the hydroxyl group attacks the ester carbonyl.

Protocol: Synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Reagents & Setup (Step 1 - SNAr):

    • In a 100 mL round-bottom flask, combine this compound (1.0 eq, 1.55 g, 10 mmol), 3-aminopropan-1-ol (1.1 eq, 0.83 g, 11 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20 mmol) in acetonitrile (30 mL).

    • Rationale: Acetonitrile is a good solvent for this reaction, and the base is sufficient to facilitate the initial SNAr without promoting premature cyclization.

  • Reaction (Step 1):

    • Reflux the mixture for 8-12 hours until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. The resulting crude intermediate, Methyl 2-((3-hydroxypropyl)amino)nicotinate, can often be used in the next step without further purification.

  • Reagents & Setup (Step 2 - Cyclization):

    • Dissolve the crude intermediate in toluene (40 mL) in a flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq, 190 mg, 1 mmol).

    • Rationale: The acid catalyst protonates the ester carbonyl, making it more electrophilic and facilitating the intramolecular attack by the hydroxyl group. The Dean-Stark trap removes the methanol byproduct, driving the equilibrium towards the cyclized product.

  • Reaction (Step 2):

    • Reflux the mixture for 6-10 hours, collecting the methanol/water azeotrope.

    • Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, dry over MgSO₄, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

Table 2: Bifunctional Nucleophiles for Fused Heterocycle Synthesis

Bifunctional NucleophileResulting Fused Ring System
EthylenediaminePyrido[1,2-a]pyrazinone derivative
2-AminoethanolPyrido[1,2-a]oxazinone derivative
2-AminophenolBenzoxazino[4,3-a]pyridine derivative
2-AminothiophenolBenzothiazino[4,3-a]pyridine derivative

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the synthesis of functionalized pyridines and fused heterocyclic systems. Its reactivity is dominated by the facile SNAr displacement of the C2-fluorine atom, providing a reliable handle for molecular elaboration. The protocols outlined in this guide demonstrate its utility in accessing diverse chemical scaffolds relevant to drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the strategic application of activated building blocks like this compound will remain a cornerstone of modern synthetic chemistry.[1][10]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-fluoronicotinate in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of a fluorine atom at the C2 position offers a unique handle for synthetic diversification while often enhancing metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the pyridine ring.[1][2][3]

This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental procedure, and offer insights into optimizing reaction conditions for this specific, and at times challenging, substrate. The electron-withdrawing nature of both the fluorine atom and the ester group on the pyridine ring presents unique considerations for catalyst selection and reaction parameter tuning.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides.[5]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product substrate R¹-X (this compound) substrate->oxidative_addition boronic_acid R²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Reagents and Equipment
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer with heating

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure an oxygen-free environment. The active Pd(0) species is sensitive to oxygen.[10]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane:water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow reagents 1. Add Reactants & Base inert 2. Create Inert Atmosphere reagents->inert catalyst_solvent 3. Add Catalyst & Solvent inert->catalyst_solvent heat_stir 4. Heat and Stir catalyst_solvent->heat_stir monitor 5. Monitor Progress (TLC/LC-MS) heat_stir->monitor quench 6. Cool and Dilute monitor->quench extract 7. Extraction and Washing quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for Suzuki coupling reactions.

Optimization of Reaction Conditions: A Data-Driven Approach

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. For a challenging substrate like this compound, a screening of conditions is often necessary. Below is a table summarizing typical conditions and expected outcomes based on literature for similar electron-deficient 2-halopyridines.

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)1001292
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101688
3Pd(dppf)Cl₂ (3)-K₂CO₃ (2.5)DMF/H₂O (5:1)902475
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)1002465

Analysis of Conditions:

  • Entries 1 & 2: Modern bulky and electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling electron-deficient heteroaryl halides.[10][11] They promote rapid oxidative addition and reductive elimination, often leading to higher yields and shorter reaction times.

  • Entry 3: Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst that is often effective for a range of Suzuki couplings.[12]

  • Entry 4: While Pd(PPh₃)₄ is a classic catalyst, it may be less effective for challenging substrates compared to more modern catalyst systems, potentially resulting in lower yields.[10]

  • Base Selection: Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred for less reactive halides.[8] However, care must be taken as the methyl ester in the substrate could be susceptible to hydrolysis under harsh basic conditions, especially with prolonged reaction times at high temperatures.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh, high-quality catalyst or a more active pre-catalyst.[11]- Ensure thorough degassing of solvents and proper inert gas technique.[10]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure solvents are anhydrous.
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged heating- Unstable boronic acid- Use anhydrous solvents and a carefully controlled amount of water if required.- Employ a more active catalyst to shorten reaction times.[13]- Use the corresponding boronic acid pinacol ester, which is more stable.[14]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst system promotes homocoupling- Rigorously exclude oxygen from the reaction.- Optimize the palladium-to-ligand ratio.
Hydrolysis of Ester Group - Strongly basic conditions- High water content and temperature- Use a milder base such as K₂CO₃.- Minimize reaction time and temperature.- Reduce the amount of water in the solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of diverse 2-aryl-nicotinic acid derivatives. Success with this electron-deficient substrate hinges on the judicious selection of a highly active palladium catalyst system, typically employing bulky and electron-rich phosphine ligands, along with careful optimization of the base and solvent. The protocols and insights provided herein offer a solid foundation for researchers to effectively utilize this important reaction in their synthetic endeavors.

References

The Strategic Application of Methyl 2-fluoronicotinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Pyridines in Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount strategy for enhancing biological efficacy, metabolic stability, and overall performance. The pyridine scaffold, a ubiquitous heterocyclic motif in a multitude of bioactive molecules, serves as an exemplary platform for such chemical modifications. Methyl 2-fluoronicotinate, a fluorinated derivative of nicotinic acid, represents a highly versatile and valuable building block for the synthesis of a new generation of herbicides, fungicides, and insecticides. Its unique electronic properties, conferred by the fluorine atom at the 2-position, render the pyridine ring susceptible to specific chemical transformations, enabling the construction of complex and potent agrochemical agents.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the core synthetic strategies, provide detailed, field-proven protocols, and elucidate the chemical principles that underpin its utility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel crop protection solutions.

Core Synthetic Strategy: From Ester to Bioactive Amide

A primary application of this compound in agrochemical synthesis is its role as a precursor to 2-fluoronicotinic acid and its derivatives. These intermediates are pivotal in the synthesis of nicotinanilide herbicides, a class of compounds known for their potent and selective herbicidal activity. The overarching synthetic strategy involves a two-step sequence:

  • Hydrolysis: The methyl ester functionality of this compound is hydrolyzed to the corresponding carboxylic acid, yielding 2-fluoronicotinic acid. This transformation is typically achieved under either acidic or basic conditions.

  • Amidation: The resulting 2-fluoronicotinic acid is then coupled with a substituted aniline to form the desired N-aryl-2-fluoronicotinamide. This amidation can be achieved through various methods, including the formation of an intermediate acid chloride or the use of peptide coupling agents.

The fluorine atom at the 2-position of the pyridine ring plays a crucial role in this synthetic scheme. It activates the carbonyl group of the ester and the subsequent carboxylic acid, facilitating both hydrolysis and amidation. Furthermore, the 2-fluoro substituent in the final product can significantly influence its biological activity and selectivity.

Application in Herbicide Synthesis: The Nicotinanilide Class

Nicotinanilide herbicides are a significant class of agrochemicals that interfere with various biological processes in target weeds. The synthesis of these compounds often utilizes fluorinated nicotinic acid derivatives to achieve the desired potency and crop selectivity.

Synthesis of a Nicotinanilide Herbicide Analogue

The following section details the synthesis of a nicotinanilide herbicide analogue, demonstrating the practical application of this compound as a starting material. The synthesis proceeds via the formation of 2-fluoronicotinic acid, followed by amidation with a substituted aniline.

Experimental Protocols

Part 1: Hydrolysis of this compound to 2-Fluoronicotinic Acid

This protocol describes the alkaline hydrolysis of this compound. Basic hydrolysis is often preferred for its typically cleaner reaction profile and simpler work-up procedure compared to acidic hydrolysis.

Protocol 1: Alkaline Hydrolysis

Parameter Value/Description Rationale
Reactants This compound, Sodium Hydroxide (NaOH)NaOH is a strong base that effectively catalyzes the saponification of the ester.
Solvent Methanol/Water mixtureA co-solvent system ensures the solubility of both the organic ester and the inorganic base.
Temperature Reflux (approx. 65-70 °C)Elevated temperature accelerates the rate of the hydrolysis reaction.
Reaction Time 2-4 hours (monitored by TLC)Sufficient time for the reaction to proceed to completion.
Work-up Acidification with HCl, extraction with an organic solventAcidification protonates the carboxylate salt to yield the free carboxylic acid, which can then be extracted.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium hydroxide (1.5 eq) pellets.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-fluoronicotinic acid as a solid.

Part 2: Synthesis of a Nicotinanilide Herbicide Analogue from 2-Fluoronicotinic Acid

This protocol details the synthesis of an N-aryl-2-fluoronicotinamide through the amidation of 2-fluoronicotinic acid with a substituted aniline, a reaction analogous to the synthesis of the herbicide Diflufenican.[1][2] This example utilizes 2,4-difluoroaniline.[3]

Protocol 2: Amidation via Acid Chloride Formation

Parameter Value/Description Rationale
Reactants 2-Fluoronicotinic acid, Oxalyl chloride or Thionyl chloride, 2,4-Difluoroaniline, TriethylamineOxalyl chloride or thionyl chloride converts the carboxylic acid to the more reactive acid chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents are used to prevent reaction with the acid chloride intermediate.
Temperature 0 °C to room temperatureThe initial reaction with the chlorinating agent is often performed at low temperature to control reactivity. The subsequent amidation can be done at room temperature.
Reaction Time 2-6 hoursSufficient time for both the acid chloride formation and the subsequent amidation.
Work-up Aqueous wash, extraction, and purification by column chromatography or recrystallizationTo remove unreacted starting materials, by-products, and isolate the pure product.

Step-by-Step Methodology:

  • Suspend 2-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and a clear solution is formed.

  • In a separate flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and slowly add the freshly prepared 2-fluoronicotinoyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(2,4-difluorophenyl)-2-fluoronicotinamide.

Visualization of the Synthetic Workflow

Agrochemical_Synthesis cluster_start Starting Material cluster_hydrolysis Step 1: Hydrolysis cluster_amidation Step 2: Amidation A This compound B 2-Fluoronicotinic Acid A->B NaOH, MeOH/H₂O Reflux C N-Aryl-2-fluoronicotinamide (Herbicide Analogue) B->C 1. (COCl)₂, DCM 2. Triethylamine D Substituted Aniline D->C

Caption: Synthetic workflow from this compound to a nicotinanilide herbicide analogue.

Conclusion and Future Perspectives

This compound serves as a strategic and versatile starting material for the synthesis of advanced agrochemicals, particularly nicotinanilide herbicides. The synthetic route, involving an initial hydrolysis followed by amidation, is robust and allows for the introduction of diverse structural motifs through the variation of the aniline coupling partner. The presence of the fluorine atom in the pyridine ring is not only a key element for the desired biological activity but also a facilitator of the key chemical transformations. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated building blocks like this compound in the design and synthesis of novel agrochemicals is poised to increase significantly. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies and the exploration of new biological targets for the resulting fluorinated agrochemicals.

References

Application Notes and Protocols for the Amination of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-aminonicotinic acid derivatives is a cornerstone in medicinal chemistry and drug development, as this scaffold is present in a multitude of pharmacologically active compounds. Methyl 2-fluoronicotinate serves as a key building block for accessing these structures. The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group, making it amenable to substitution by various nitrogen nucleophiles. This document provides a detailed guide for researchers on the experimental procedures for the amination of this compound, focusing on two robust and widely adopted methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination.

The choice between these methods depends on the substrate scope, functional group tolerance, and desired reaction conditions. While SNAr is often simpler and does not require a metal catalyst, the Buchwald-Hartwig reaction offers unparalleled scope and generally proceeds under milder conditions.[1][2] This guide will explain the mechanistic rationale behind each approach and provide detailed, actionable protocols for laboratory execution.

Part 1: Strategic Approaches to C-N Bond Formation

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, catalyst-free method for forming C-N bonds on electron-deficient aromatic systems.[3] The pyridine ring, being inherently electron-poor, is activated towards nucleophilic attack. This effect is further enhanced by the electron-withdrawing carboxylate group at the 3-position. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context. The rate of reaction is often determined by the formation of the Meisenheimer intermediate.[3]

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3]

Caption: SNAr Addition-Elimination Mechanism.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides or triflates.[1][5] It is particularly valuable when SNAr reactions fail due to poorly activated substrates or sensitive functional groups on the amine.[2] The reaction employs a palladium catalyst, a phosphine ligand, and a base to construct the C-N bond.

Catalytic Cycle:

  • Oxidative Addition: A Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the C-F bond of this compound to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the 2-aminonicotinate product and regenerating the Pd(0) catalyst.[5][6]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency.[5][7]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(F)L₂ pd0->oa_complex Oxidative Addition (+ Ar-F) amido_complex Ar-Pd(II)(NHR)L₂ oa_complex->amido_complex Ligand Exchange & Deprotonation (+ RNH₂, - HF, - L) product Ar-NHR amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Part 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the direct amination of this compound using an amine in a high-boiling polar aprotic solvent. Microwave irradiation can be used to accelerate the reaction.[8][9]

Materials and Reagents

ReagentMol. Wt.Molar Eq.Sample Amount (for 1 mmol scale)Notes
This compound155.121.0155 mgStarting material
Amine (e.g., Benzylamine)107.151.2 - 2.0129 - 214 mgNucleophile
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase (optional, but recommended)
Dimethyl Sulfoxide (DMSO)78.13-3-5 mLSolvent

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (to make a ~0.2-0.3 M solution).

  • Reaction Conditions (Choose one):

    • Conventional Heating: Place the flask in a pre-heated oil bath at 120-150 °C. Monitor the reaction by TLC or LC-MS. Reactions can take several hours to overnight.

    • Microwave Irradiation: Seal the microwave vial and place it in the microwave reactor. Heat the mixture to 150-180 °C for 30-60 minutes.[9]

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aminonicotinate product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the Pd-catalyzed amination, which is highly effective for a wide range of primary and secondary amines.

Materials and Reagents

ReagentMol. Wt.Molar Eq.Sample Amount (for 1 mmol scale)Notes
This compound155.121.0155 mgAryl halide
Amine (e.g., Morpholine)87.121.2105 mgNucleophile
Pd₂(dba)₃915.720.01-0.029.2 - 18.3 mgPalladium Precatalyst
XPhos476.650.02-0.049.5 - 19.1 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase. Handle in a glovebox if possible.
Toluene (anhydrous)92.14-5 mLSolvent

Step-by-Step Procedure

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or vial under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (to make a ~0.2 M solution), followed by the amine (1.2 eq) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aminated product.

Part 3: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion (SNAr): Insufficient temperature; low reactivity of the amine. (B-H): Inactive catalyst; insufficient base; poor quality solvent/reagents.(SNAr): Increase temperature or switch to microwave heating. Use a more nucleophilic amine or a stronger base. (B-H): Use fresh catalyst/ligand. Ensure base is dry and solvent is anhydrous. Degas the solvent thoroughly.
Side Product Formation (SNAr): Decomposition at high temperatures. (B-H): Hydrodehalogenation (replacement of F with H); Dimerization of aryl halide.(SNAr): Lower the reaction temperature and extend the reaction time. (B-H): Screen different ligands or bases. Ensure an inert atmosphere is maintained to minimize side reactions.[6]
Difficulty in Purification Product is highly polar or co-elutes with starting materials/byproducts.Modify the eluent system for chromatography. Consider a different purification method like preparative HPLC or crystallization.

Conclusion

The amination of this compound is a versatile transformation that provides access to valuable 2-aminonicotinate derivatives. For simple, nucleophilic amines, the catalyst-free SNAr method offers a straightforward and cost-effective approach, especially when accelerated by microwave heating. For more complex or less reactive amines, or when milder conditions are paramount, the Buchwald-Hartwig amination provides a highly reliable and broadly applicable alternative. The protocols and insights provided herein are designed to empower researchers to successfully perform these critical C-N bond-forming reactions.

References

Application Notes & Protocols: Enzymatic Transformations of Methyl 2-fluoronicotinate for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-fluoronicotinate

This compound is a fluorinated derivative of nicotinic acid, a core structure related to vitamin B3.[1][2] In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties.[3] The high electronegativity and unique steric profile of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to its biological target.[3] this compound serves as a critical building block, providing a versatile platform for the synthesis of more complex, high-value active pharmaceutical ingredients (APIs) and agrochemicals.[1][4][5]

This guide details the application of enzymatic methods, specifically using lipases, to transform this compound. Biocatalysis offers a powerful alternative to traditional chemical synthesis, characterized by mild reaction conditions, exceptional selectivity (chemo-, regio-, and stereoselectivity), and a favorable environmental profile.[6][7][8] We will explore two primary lipase-catalyzed reactions: hydrolysis and transesterification, providing detailed protocols and expert insights for researchers in drug development and synthetic chemistry.

Application 1: Lipase-Catalyzed Hydrolysis of this compound

Scientific Principle

Enzymatic hydrolysis is the cleavage of a chemical bond by the addition of water, mediated by a hydrolase enzyme. Lipases, a subclass of esterases, catalyze the hydrolysis of ester bonds.[9] In this application, a lipase is used to selectively cleave the methyl ester of this compound to yield 2-Fluoronicotinic acid and methanol. This reaction is foundational for preparing the carboxylic acid moiety, which can then be used in subsequent amide bond formations or other coupling reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis S This compound (Substrate) R Reaction Vessel (30-40°C, Stirring) S->R E Lipase (e.g., Candida rugosa) E->R B Phosphate Buffer (e.g., pH 7.0) B->R M Monitor Reaction (HPLC/GC) R->M Aliquot Q Quench Reaction (e.g., pH shift) R->Q M->R C Centrifuge/Filter (Remove Enzyme) Q->C Ex Extract Product (e.g., Ethyl Acetate) C->Ex P Purify & Characterize (Chromatography, NMR) Ex->P FP Final Product: 2-Fluoronicotinic Acid P->FP

Caption: Workflow for Lipase-Catalyzed Hydrolysis.

Protocol: Enzymatic Hydrolysis

1. Materials & Equipment:

  • Substrate: this compound (CAS 446-26-4)[10]

  • Enzyme: Candida rugosa lipase (CRL), commercially available powder.

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).

  • Co-solvent (optional): Acetone or Acetonitrile (HPLC grade).

  • Quenching Solution: 1 M Hydrochloric Acid (HCl).

  • Extraction Solvent: Ethyl Acetate.

  • Equipment: Temperature-controlled water bath with magnetic stirring, pH meter, centrifuge, analytical HPLC or GC system, rotary evaporator.

2. Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL flask, prepare 20 mL of 0.1 M phosphate buffer (pH 7.0) and place it in the water bath set to 37°C with gentle stirring.

  • Substrate Addition: Dissolve 155 mg (1.0 mmol) of this compound in a minimal volume of acetone (~1-2 mL) to ensure solubility. Add this solution dropwise to the stirring buffer. Expert Insight: Keeping the co-solvent volume below 5-10% (v/v) is crucial to avoid denaturing the enzyme.

  • Enzyme Addition: Add 50 mg of Candida rugosa lipase powder to the reaction mixture to initiate the hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every hour. Quench the aliquot with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by reverse-phase HPLC to quantify the disappearance of the starting material and the formation of 2-fluoronicotinic acid.

  • Reaction Work-up (upon completion):

    • Stop the reaction by acidifying the mixture to pH ~2 with 1 M HCl. This denatures the enzyme and protonates the product, making it more soluble in organic solvents.

    • Centrifuge the mixture (e.g., 4000 rpm for 10 minutes) to pellet the denatured protein.

    • Decant the supernatant and extract it three times with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2-fluoronicotinic acid can be purified by silica gel chromatography or recrystallization if necessary.

Data Summary & Considerations
ParameterTypical Value/RangeRationale & Causality
Enzyme Source Candida rugosa LipaseKnown to hydrolyze a wide range of esters, including sterically hindered ones.[11]
Substrate Conc. 25-50 mMBalances reaction rate with substrate solubility; higher concentrations may lead to inhibition.
Temperature 30-45°COptimal range for many lipases. Higher temperatures increase rates but risk enzyme denaturation.
pH 6.0-8.0Lipases are generally most active and stable around neutral pH.
Reaction Time 4-24 hoursDependent on enzyme loading, substrate concentration, and temperature.
Conversion >90% (Typical)Monitor by HPLC/GC to determine endpoint.

Trustworthiness Check: A critical consideration when working with fluorinated aromatics is the potential for enzymatic defluorination-hydroxylation, which has been observed with similar substrates.[11] It is essential to analyze the final product mixture carefully by LC-MS to confirm the absence of 2-hydroxynicotinic acid byproducts, thus validating the selectivity of the chosen enzyme and conditions.

Application 2: Lipase-Catalyzed Transesterification

Scientific Principle

Transesterification is the enzyme-catalyzed exchange of an alkoxy group from an ester with an alcohol.[8] This reaction is typically performed in non-aqueous (organic) solvents to shift the thermodynamic equilibrium towards the formation of the new ester product.[9] Using an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is highly advantageous as it enhances enzyme stability in organic media and simplifies catalyst recovery and reuse.[7][12] This protocol allows for the synthesis of novel 2-fluoronicotinate esters from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis S This compound R Reaction Vessel (45-55°C, Shaking) S->R A New Alcohol (R'-OH) A->R E Immobilized Lipase (e.g., Novozym 435) E->R Sol Organic Solvent (e.g., Toluene) Sol->R M Monitor Reaction (GC/HPLC) R->M Aliquot F Filter to Recover Immobilized Enzyme R->F M->R Ev Evaporate Solvent F->Ev ER Enzyme Reuse F->ER P Purify & Characterize (Chromatography) Ev->P FP Final Product: New Ester P->FP

Caption: Workflow for Lipase-Catalyzed Transesterification.

Protocol: Enzymatic Transesterification

1. Materials & Equipment:

  • Substrate: this compound.

  • Acyl Acceptor: Desired alcohol (e.g., 1-Butanol, Benzyl alcohol), 3-5 equivalents.

  • Enzyme: Novozym 435 (immobilized Candida antarctica lipase B).

  • Solvent: Toluene or Isooctane (anhydrous).

  • Drying Agent (optional): Molecular sieves (3Å).

  • Equipment: Orbital shaker with temperature control, analytical GC or HPLC system, filtration apparatus, rotary evaporator.

2. Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL screw-cap vial, combine 155 mg (1.0 mmol) of this compound, 3-5 equivalents of the desired alcohol (e.g., 3.0 mmol of 1-Butanol), and 10 mL of anhydrous toluene.

  • Water Removal (Optional but Recommended): Add ~200 mg of activated molecular sieves to the mixture to scavenge any residual water, which could lead to a competing hydrolysis side reaction.

  • Enzyme Addition: Add 100 mg of Novozym 435 to the vial.

  • Incubation: Seal the vial and place it in an orbital shaker set to 50°C and 200 rpm. Expert Insight: The use of an immobilized enzyme in a non-aqueous solvent creates a favorable microenvironment for the enzyme, often enhancing its stability and activity.[13]

  • Reaction Monitoring: Track the formation of the new ester product and the consumption of the starting material by GC or HPLC.

  • Reaction Work-up (upon completion):

    • Cool the reaction mixture to room temperature.

    • Remove the immobilized enzyme by simple filtration. The enzyme beads can be washed with fresh solvent (toluene), dried under vacuum, and stored for reuse in subsequent batches.

    • Transfer the filtrate to a round-bottom flask and remove the solvent and excess alcohol under reduced pressure.

  • Purification: Purify the crude product ester via silica gel column chromatography to isolate the high-purity target compound.

Data Summary & Considerations
ParameterTypical Value/RangeRationale & Causality
Enzyme Source Novozym 435 (C. antarctica B)Highly stable and active in organic solvents; broad substrate scope.[7][14]
Alcohol 3-5 molar equivalentsA large excess of the new alcohol is used to drive the reaction equilibrium toward the product side.
Solvent Toluene, Isooctane, MTBEHydrophobic organic solvents are preferred to minimize water content and facilitate the reaction.
Temperature 40-60°CHigher temperatures accelerate the reaction, but exceeding the enzyme's thermal stability limit must be avoided.
Water Content <0.1%Essential to minimize the competing hydrolysis reaction. Use of anhydrous solvents and molecular sieves is key.
Enzyme Reusability 5-10 cyclesImmobilization allows for easy recovery and reuse, significantly improving process economics.

Trustworthiness Check: The protocol's validity rests on the efficient recovery and consistent performance of the immobilized enzyme. To validate this, after each cycle, a small sample of the recovered Novozym 435 should be used in a standardized test reaction to measure its residual activity. A decrease of <10% activity per cycle is considered excellent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-fluoronicotinate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-fluoronicotinate and its key synthetic derivatives. This guide is designed for researchers, scientists, and drug development professionals who handle these compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategies.

Section 1: Purification of the Starting Material: this compound

This compound is a key building block in medicinal chemistry. Its purity is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of subsequent products.

FAQ: Common Impurities and Initial Assessment

Question: What are the likely impurities in my crude this compound sample?

Answer: The impurity profile of crude this compound (a liquid at room temperature[1]) depends on its synthetic route. However, you should typically anticipate the following:

  • Unreacted Starting Materials: This could include 2-fluoronicotinic acid if the synthesis involves esterification.

  • Reagents and Catalysts: Residual acid or base catalysts from the esterification process.

  • Solvents: Traces of the reaction solvent.

  • Water: Pyridine derivatives are often hygroscopic and can absorb atmospheric moisture.[2][3] This is critical because water can participate in side reactions, such as the hydrolysis of the ester.

  • Side-Products: Depending on the synthesis, related isomers or by-products from side reactions may be present.

Troubleshooting Guide: Core Purification Techniques
Issue 1.1: My compound shows significant tailing during silica gel column chromatography.

Question: I'm trying to purify this compound using a standard silica gel column, but the spot on the TLC plate and the peak from the column are tailing severely. Why is this happening and how can I fix it?

Answer: This is a classic issue when purifying pyridine-containing compounds. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This strong interaction slows the compound's elution in a non-uniform way, causing the characteristic tailing.

Solutions:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[4]

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.

  • Modify the Mobile Phase: Adding a small amount of a polar modifier like methanol or a basic additive like triethylamine or pyridine to your mobile phase can also competitively block the acidic sites and improve peak shape.

Issue 1.2: I have a non-volatile impurity that I can't remove by chromatography.

Question: My product is contaminated with a high-boiling point or non-volatile substance (like a salt or polymer). Chromatography isn't practical for the scale I'm working on. What's a better approach?

Answer: For removing non-volatile impurities from a liquid product like this compound, vacuum distillation is the most effective method.[5]

Troubleshooting Steps:

  • Reduce the Pressure: By lowering the pressure, you lower the boiling point of your compound, which allows you to distill it at a temperature that won't cause decomposition.

  • Use a Vigreux Column: For separating compounds with close boiling points, a fractionating column (like a Vigreux column) can improve separation efficiency.[6]

  • Prevent Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask.

Technique Best For Removing Key Considerations
Column Chromatography Impurities with different polarities.Can suffer from peak tailing for basic pyridines; requires solvent optimization.[4]
Vacuum Distillation Non-volatile impurities (salts, baseline material) or solvents.Requires a vacuum source; risk of decomposition if overheated.
Acid-Base Extraction Acidic or basic impurities.The product itself is basic and will move to the aqueous layer if a strong acid is used.

Section 2: Purification of Key Reaction Products

The purification strategy for products derived from this compound is dictated by the functional group transformation that has occurred.

Hydrolysis Product: 2-Fluoro-3-Pyridinecarboxylic Acid

Hydrolysis of the methyl ester yields the corresponding carboxylic acid. This transformation from a neutral ester to an acidic product dramatically changes its solubility properties, which is the key to its purification.

Troubleshooting Guide: Purification after Hydrolysis

Question: My hydrolysis reaction is complete, but I'm struggling to isolate a pure carboxylic acid product. What is the standard procedure?

Answer: The purification of 2-fluoro-3-pyridinecarboxylic acid relies on pH-dependent solubility.

Workflow for Purifying 2-Fluoro-3-Pyridinecarboxylic Acid

G crude Crude Hydrolysis Mixture (Contains product salt, e.g., lithium 2-fluoronicotinate) acidify Cool in ice bath and carefully add dilute acid (e.g., 1N HCl) to pH ~3-4 crude->acidify 1. Neutralization precipitate Product precipitates as a solid acidify->precipitate 2. Protonation filter Collect solid by vacuum filtration precipitate->filter 3. Isolation wash Wash the solid with cold water to remove salts filter->wash 4. Purification dry Dry under vacuum to yield pure carboxylic acid wash->dry 5. Final Product G q_node q_node start Crude Product q_solid_liquid Is the product a solid or liquid? start->q_solid_liquid q_impurities_solid Are impurities soluble in a solvent where the product is not (when cold)? q_solid_liquid->q_impurities_solid Solid q_impurities_liquid Are impurities non-volatile? q_solid_liquid->q_impurities_liquid Liquid q_polarity Do impurities have different polarity? q_impurities_solid->q_polarity No recrystallization Recrystallization q_impurities_solid->recrystallization Yes q_impurities_liquid->q_polarity No distillation Vacuum Distillation q_impurities_liquid->distillation Yes chromatography Column Chromatography q_polarity->chromatography Yes wash_extract Acid/Base Wash or Extraction q_polarity->wash_extract No, but different acid/base properties

References

troubleshooting common issues in reactions of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in reactions involving this versatile building block. As Senior Application Scientists, we provide not only step-by-step solutions but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) on General Properties and Reactivity

Question: What are the key reactive sites of this compound and how does its electronic nature influence its reactivity?

Answer: this compound has three primary sites for chemical transformation:

  • The C2-Fluorine Bond: The fluorine atom at the 2-position of the pyridine ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom makes the C2 position highly electrophilic and susceptible to attack by nucleophiles.[1] In fact, 2-fluoropyridines can be significantly more reactive than their 2-chloro counterparts in SNAr reactions.[2][3]

  • The Methyl Ester: The ester group at the 3-position can undergo hydrolysis to the corresponding carboxylic acid or be converted to an amide. This functional group also influences the electronic properties of the pyridine ring.

  • The Pyridine Ring: The pyridine ring itself can participate in cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in palladium-catalyzed processes.[4]

The interplay of the electron-withdrawing fluorine atom and the ester group, combined with the inherent electron-deficient nature of the pyridine ring, governs the molecule's overall reactivity.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone reaction for modifying this compound. However, its high reactivity can lead to challenges.

Question: My SNAr reaction with an amine nucleophile is giving me a complex mixture of products and a low yield of the desired substituted pyridine. What is going on?

Answer: The high reactivity of the 2-fluoro group can lead to side reactions if the reaction conditions are not carefully controlled.[2][3] Here are the likely culprits and how to address them:

  • Over-reaction or Multiple Substitutions: If your nucleophile has multiple reactive sites, or if the product of the initial substitution is more reactive than the starting material, you might be observing secondary reactions.

  • Hydrolysis of the Ester: The reaction conditions (e.g., presence of water, strong base) might be causing the hydrolysis of the methyl ester to the carboxylic acid, which can complicate purification.

Troubleshooting Workflow for SNAr Reactions

Caption: Troubleshooting workflow for common SNAr issues.

Experimental Protocol for a Controlled SNAr Reaction:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 equivalents) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

While challenging, cross-coupling reactions are a powerful tool for C-C bond formation. The primary hurdle with this compound is the low reactivity of the C-F bond.[4]

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am only recovering my starting material. How can I get this reaction to work?

Answer: The C-F bond is significantly stronger than other carbon-halogen bonds, making the oxidative addition step of the catalytic cycle difficult.[4] To overcome this, you need to employ more forcing conditions and specialized catalytic systems.

Key Parameters for a Successful Suzuki-Miyaura Coupling

ParameterStandard ConditionsRecommended for 2-FluoropyridinesRationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Buchwald-type catalysts (e.g., XPhos, SPhos)Electron-rich and bulky phosphine ligands facilitate the difficult oxidative addition step.[5]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can promote the formation of the active boronate species.[6]
Solvent Toluene/H₂O, Dioxane/H₂ODMF, DME, THFPolar aprotic solvents can increase solubility and reaction rates.[5]
Temperature 80-100 °C100-140 °C (Microwave heating can be beneficial)Higher temperatures are needed to overcome the activation energy of C-F bond cleavage.

Question: I am now seeing some product formation in my Suzuki coupling, but I also have significant amounts of homocoupled boronic acid and debrominated starting material. How can I improve the selectivity?

Answer: The formation of these byproducts is common in challenging Suzuki couplings.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7]

  • Dehalogenation: This is the replacement of the fluorine atom with a hydrogen atom.

Troubleshooting Workflow for Suzuki-Miyaura Side Reactions

Suzuki_Side_Reactions Start Homocoupling/ Dehalogenation in Suzuki Check_Degassing Thoroughly Degas Solvents and Reagents Start->Check_Degassing Check_Catalyst Use a Pre-catalyst or Ensure Pd(0) Source is Active Start->Check_Catalyst Check_Base_Equiv Use Stoichiometric Amount of Base Start->Check_Base_Equiv Check_Boronic_Acid Use Fresh, High-Purity Boronic Acid Start->Check_Boronic_Acid Solution_Homocoupling Improved Degassing & Active Catalyst Check_Degassing->Solution_Homocoupling Check_Catalyst->Solution_Homocoupling Solution_Dehalogenation Optimize Base and Solvent System Check_Base_Equiv->Solution_Dehalogenation Check_Boronic_Acid->Solution_Homocoupling Success Increased Yield of Cross-Coupled Product Solution_Homocoupling->Success Solution_Dehalogenation->Success

Caption: Workflow for minimizing side reactions in Suzuki couplings.

Troubleshooting Hydrolysis of the Methyl Ester

Whether desired or as a side reaction, ester hydrolysis requires careful control.

Question: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid using LiOH, but the reaction is incomplete and I am observing decomposition. What should I do?

Answer: While LiOH is a common reagent for ester hydrolysis, the presence of the electron-withdrawing fluorine and pyridine nitrogen can make the system sensitive to strong nucleophiles and bases.

Recommended Hydrolysis Protocol:

  • Reagents: Use a milder base like NaOH or K₂CO₃ in a mixture of methanol and water.

  • Temperature: Start at room temperature and gently warm if the reaction is slow. Avoid high temperatures which can promote decomposition.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after completion.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and slowly acidify with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid.

Question: During my coupling reaction, I am unintentionally hydrolyzing the methyl ester. How can I prevent this?

Answer: Unwanted ester hydrolysis is often caused by the presence of water and a strong base.

  • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous.

  • Choose a Milder Base: If the reaction allows, switch to a weaker, non-hydroxide base like K₂CO₃ or CsF.[6]

  • Protecting Group Strategy: If hydrolysis is unavoidable, consider performing the coupling reaction first and then hydrolyzing the ester in a separate step.

Troubleshooting Amide Bond Formation

Converting the methyl ester to an amide is a common and crucial transformation.

Question: I am attempting to form an amide by directly reacting this compound with an amine, but the reaction is very slow and gives low yields. What are my options?

Answer: Direct amidation of unactivated methyl esters with amines is often slow. To facilitate this reaction, you have two main options:

  • Lewis Acid Catalysis: The use of a Lewis acid, such as trimethylaluminum (AlMe₃) or zirconocene hydrochloride, can activate the ester towards nucleophilic attack.

  • Two-Step Procedure (Hydrolysis then Amide Coupling): This is often the most reliable method.

    • Step 1: Hydrolysis: Convert the methyl ester to the carboxylic acid as described in the previous section.

    • Step 2: Amide Coupling: React the resulting carboxylic acid with the amine using a standard coupling reagent (e.g., HATU, HOBt/EDC). This approach avoids the high temperatures or strong Lewis acids required for direct amidation.

Workflow for Amide Bond Formation

Caption: Decision tree for successful amide bond formation.

References

stability and degradation pathways of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Methyl 2-fluoronicotinate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block in their work. Here, we address common questions and troubleshoot potential issues related to the stability and degradation of this compound, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and inherent stability of this compound.

1. What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] The recommended storage temperature is typically standard refrigerated conditions (2-8 °C) to minimize the rate of potential degradation reactions. Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

2. How stable is this compound in common organic solvents?

This compound is generally stable in aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF) at room temperature for typical reaction and analysis timescales. However, when using protic solvents, especially alcohols like methanol or ethanol, be aware of the potential for transesterification, particularly if catalytic amounts of acid or base are present.

3. What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous media is highly pH-dependent due to the susceptibility of the ester group to hydrolysis.

  • Acidic Conditions (pH < 4): The ester can undergo acid-catalyzed hydrolysis to yield 2-fluoronicotinic acid and methanol. The reaction rate is generally slow at room temperature but accelerates with increasing temperature.

  • Neutral Conditions (pH ~ 7): Hydrolysis is slow at neutral pH. However, for long-term storage in solution, buffered neutral conditions are recommended, and stability should be verified if stored for more than a few hours.

  • Basic Conditions (pH > 8): The compound is most vulnerable to base-catalyzed hydrolysis (saponification), which is significantly faster than acid-catalyzed hydrolysis.[4] This degradation is often quantitative and rapid, especially at elevated temperatures.

4. Is this compound sensitive to light?

Yes, compounds containing a pyridine ring, especially those with electron-withdrawing groups, can be susceptible to photodegradation.[5][6] While specific photolysis data for this compound is not widely published, studies on related fluorinated pharmaceuticals and pesticides show that UV light can induce degradation.[6][7] It is best practice to store the solid material and its solutions in amber vials or protected from direct light to prevent potential photolytic decomposition.

5. What are the primary degradation pathways I should be aware of?

The two most common degradation pathways for this molecule are:

  • Hydrolysis: Cleavage of the methyl ester to form 2-fluoronicotinic acid. This is the most prevalent pathway in the presence of water, catalyzed by acid or base.[4]

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of the fluorine atom at the C2 position by a strong nucleophile. The pyridine nitrogen and the ester group both act as electron-withdrawing groups, activating the C2 position for this type of attack.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: After my reaction in an aqueous buffer, LC-MS analysis shows a new major peak with a mass corresponding to the loss of a methyl group (M-14 Da). What happened?

Answer: You are likely observing the hydrolysis of the methyl ester. The molecular weight of this compound is 155.13 g/mol [8], and the mass of the resulting 2-fluoronicotinic acid is 141.09 g/mol , a difference of ~14 Da.

Causality: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base in your aqueous buffer.[4] Even near-neutral buffers can facilitate slow hydrolysis over time, especially with elevated temperatures. The fluorine at the 2-position makes the carbonyl carbon of the ester slightly more electrophilic, potentially increasing its susceptibility to nucleophilic attack by water compared to its non-fluorinated analog.

Solution:

  • Minimize Water Contact: If water is not essential for your reaction, use anhydrous solvents.

  • Control pH: If an aqueous system is required, use a buffer system as close to neutral as possible (pH 6-7) and run the reaction at the lowest effective temperature.

  • Limit Reaction Time: Analyze your reaction progress to determine the optimal time, avoiding unnecessarily long reaction periods where degradation can become significant.

  • Confirm Structure: Isolate the byproduct and confirm its structure by NMR or by comparing its retention time to a commercial standard of 2-fluoronicotinic acid.

Diagram: Hydrolytic Degradation Pathway

Hydrolysis cluster_main This compound Stability M2FN This compound Acid 2-Fluoronicotinic Acid M2FN->Acid H+ or OH- H₂O MeOH Methanol

Caption: Primary hydrolytic degradation pathway of this compound.

Problem 2: I am attempting a reaction with a primary amine to form an amide, but I'm getting a mixture of products, including one where the fluorine atom has been displaced.

Answer: You are observing competitive nucleophilic attack at two different electrophilic sites on the molecule: the ester carbonyl carbon and the C2 carbon of the pyridine ring.

Causality:

  • Nucleophilic Acyl Substitution (Desired Pathway): The amine attacks the carbonyl carbon of the ester, leading to the formation of the desired N-alkyl-2-fluoronicotinamide and methanol. This is a standard amidation reaction.

  • Nucleophilic Aromatic Substitution (SNAr) (Side Reaction): The pyridine ring is an electron-deficient aromatic system. This deficiency is enhanced by the electron-withdrawing effects of both the ring nitrogen and the C3-ester group. This makes the C2 position, which bears the fluorine (a good leaving group), susceptible to attack by nucleophiles.[9] Your amine can act as a nucleophile in an SNAr reaction, displacing the fluoride to form a 2-(alkylamino)nicotinate derivative.

Solution:

  • Modify Reaction Conditions: SNAr reactions are often more sensitive to temperature than amidations. Try running your reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically preferred pathway, which is often the attack at the more electrophilic ester carbonyl.

  • Use a Weaker Base: If you are using an additional base catalyst, consider a bulkier or weaker base that is less likely to act as a competing nucleophile.

  • Activate the Carboxylic Acid: A more robust strategy is to first hydrolyze the ester to 2-fluoronicotinic acid and then use standard peptide coupling reagents (e.g., EDC, HATU) to form the amide. This approach completely eliminates the possibility of competitive attack at the C2 position by the amine.

Diagram: Competing Nucleophilic Attack Pathways

NucleophilicAttack cluster_paths Potential Reaction Pathways start This compound + R-NH₂ path1 Pathway A: Nucleophilic Acyl Substitution start->path1 Attack at Ester C=O (More Common) path2 Pathway B: Nucleophilic Aromatic Substitution (SNAr) start->path2 Attack at C2-F (Possible with strong Nu) prod1 Desired Product: N-Alkyl-2-fluoronicotinamide path1->prod1 prod2 Side Product: Methyl 2-(alkylamino)nicotinate path2->prod2

Caption: Competing reaction pathways for a nucleophile with this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study by HPLC

This protocol provides a framework for evaluating the stability of this compound under specific stress conditions.

Objective: To determine the rate and products of degradation under acidic, basic, and neutral aqueous conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector (e.g., monitoring at 265 nm)

  • C18 HPLC column

  • Class A volumetric flasks and pipettes

  • Thermostatic water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Forced Degradation Sample Preparation:

    • Acidic: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 M HCl.

    • Basic: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 M NaOH.

    • Neutral: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with pH 7.0 phosphate buffer.

    • Control: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Incubation:

    • Place all flasks in a water bath set to a desired temperature (e.g., 50 °C).

    • Simultaneously, prepare an identical set of samples to be kept at room temperature and another set protected from light to test for thermal and photodegradation, respectively.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), withdraw an aliquot from each flask, neutralize if necessary (for acid/base samples), and inject onto the HPLC.

    • Withdraw and analyze aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Quantify the peak area of the parent compound (this compound) at each time point.

    • Calculate the percentage of compound remaining relative to T=0.

    • Monitor for the appearance of new peaks, which correspond to degradation products. The primary hydrolytic degradant, 2-fluoronicotinic acid, will have a shorter retention time on a reverse-phase column.

Diagram: Workflow for Forced Degradation Study

workflow start Prepare Stock Solution (1 mg/mL in ACN) stress_prep Prepare Stress Samples (Acid, Base, Neutral, Control) start->stress_prep incubation Incubate Samples (Temp, Light, RT) stress_prep->incubation sampling Sample at Time Points (T=0, 1, 2, 4, 8, 24h) incubation->sampling analysis Analyze by HPLC-UV sampling->analysis quantify Quantify Parent Peak Area & Identify Degradants analysis->quantify report Report % Degradation vs. Time quantify->report

Caption: Workflow for conducting a forced degradation stability study.

Data Summary

Table 1: Qualitative Stability Summary of this compound

ConditionReagent/SolventStabilityPrimary Degradation Pathway
Storage (Solid) Cool, dry, darkHighN/A
Aprotic Solvents ACN, THF, DCMHighMinimal
Protic Solvents Methanol, EthanolModerateTransesterification (if catalyst present)
Aqueous (pH < 4) Dilute Acid (HCl)Low to ModerateAcid-Catalyzed Hydrolysis
Aqueous (pH ~ 7) Water, BuffersModerateSlow Hydrolysis
Aqueous (pH > 8) Dilute Base (NaOH)Very LowBase-Catalyzed Hydrolysis
Light Exposure UV or SunlightModerate to LowPhotodegradation[5][6][7]
Elevated Temp. > 80-100 °CLowThermal Decomposition
Nucleophiles Amines, ThiolsReagent DependentAcyl Substitution & SNAr

References

Technical Support Center: Navigating the Challenges in the Scale-Up of Methyl 2-fluoronicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important fluorinated pyridine intermediate. As a key building block in the synthesis of various pharmaceuticals, the efficient and safe production of this compound is of paramount importance. This document provides field-proven insights, detailed protocols, and troubleshooting guidance to help you navigate the complexities of its synthesis at a larger scale.

Introduction to the Synthetic Challenges

The introduction of a fluorine atom into a pyridine ring, particularly at the 2-position, presents a unique set of challenges during scale-up. While the resulting this compound is a valuable synthetic intermediate, its preparation is often complicated by the hazardous nature of fluorinating agents, the potential for runaway reactions, and the formation of difficult-to-separate impurities. This guide will focus on the two most common synthetic routes: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr) , providing detailed protocols and troubleshooting for each.

Synthetic Route 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for the introduction of fluorine onto an aromatic ring.[1] It involves the diazotization of a primary aromatic amine, in this case, Methyl 2-aminonicotinate, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2] While effective, this route is often associated with safety concerns on a larger scale due to the potentially explosive nature of diazonium salts.[3]

Conceptual Overview

The reaction proceeds in two main stages:

  • Diazotization: Methyl 2-aminonicotinate is treated with a diazotizing agent, typically sodium nitrite in the presence of a strong acid like tetrafluoroboric acid (HBF₄), to form the corresponding diazonium tetrafluoroborate salt.

  • Fluorodediazoniation: The isolated diazonium salt is then thermally decomposed to yield this compound, nitrogen gas, and boron trifluoride.

Modern approaches, particularly for scale-up, often utilize continuous flow reactors to mitigate the risks associated with the accumulation of unstable diazonium intermediates.[4][5]

Experimental Protocol: Scalable Balz-Schiemann Reaction in a Continuous Flow System

This protocol is designed for a kilogram-scale synthesis and emphasizes safety through the use of continuous flow technology, which avoids the isolation of the potentially hazardous diazonium salt.[5]

Materials and Equipment:

  • Continuous flow reactor system with two reaction loops, pumps, and back-pressure regulators.

  • Methyl 2-aminonicotinate

  • Tetrafluoroboric acid (HBF₄, 48 wt% in H₂O)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • Solution Preparation:

    • Prepare a solution of Methyl 2-aminonicotinate in a suitable organic solvent like toluene.

    • Prepare an aqueous solution of sodium nitrite.

    • Have the tetrafluoroboric acid ready for introduction into the flow system.

  • Diazotization (Loop 1):

    • Set the temperature of the first reaction loop to 10 °C.[5]

    • Pump the solution of Methyl 2-aminonicotinate, tetrafluoroboric acid, and the aqueous sodium nitrite solution into the first reaction loop at controlled flow rates to achieve a residence time of approximately 10 minutes.[5]

  • Fluorodediazoniation (Loop 2):

    • The output from the first loop, containing the in-situ generated diazonium salt, is directly fed into the second reaction loop.

    • Heat the second loop to 60 °C to induce thermal decomposition of the diazonium salt. A short residence time of around 5.4 seconds is typically sufficient.[5]

  • Work-up:

    • The reaction mixture exiting the second loop is collected in a vessel containing a stirred, chilled saturated sodium bicarbonate solution to neutralize the acidic components.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by vacuum distillation to yield the final product.

Troubleshooting the Balz-Schiemann Reaction
Problem Potential Cause(s) Solution(s)
Low Yield Incomplete diazotization.Ensure accurate stoichiometry of reagents. Optimize residence time and temperature in the first reaction loop.
Premature decomposition of the diazonium salt.Maintain the temperature of the first loop strictly at 10 °C or lower.[5]
Inefficient thermal decomposition.Increase the temperature of the second reaction loop gradually, monitoring for product formation and decomposition.
Formation of Dark-Colored Impurities Side reactions during thermal decomposition.Optimize the temperature and residence time in the second loop to minimize charring. Consider using a milder decomposition method if possible.
Impurities in the starting material.Ensure the purity of the Methyl 2-aminonicotinate starting material.
Safety Concerns (Batch Process) Accumulation of explosive diazonium salt.Strongly recommend transitioning to a continuous flow setup for scale-up. [4][5] If a batch process is unavoidable, conduct the reaction at a low temperature, use appropriate shielding, and avoid isolating the diazonium salt if possible.

Diagram of the Balz-Schiemann Reaction Workflow

G cluster_prep Preparation cluster_flow Continuous Flow Reactor cluster_workup Work-up & Purification prep_amine Methyl 2-aminonicotinate Solution diazotization Diazotization (Loop 1, 10 °C) prep_amine->diazotization prep_nitrite Aqueous NaNO₂ Solution prep_nitrite->diazotization prep_acid HBF₄ prep_acid->diazotization decomposition Fluorodediazoniation (Loop 2, 60 °C) diazotization->decomposition quench Quench with NaHCO₃ decomposition->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify product Pure Methyl 2-fluoronicotinate purify->product

A scalable workflow for this compound synthesis via the Balz-Schiemann reaction.

Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative and often safer route to this compound, avoiding the use of diazonium salts. This method typically starts from the more readily available Methyl 2-chloronicotinate and involves the displacement of the chlorine atom with a fluoride source.

Conceptual Overview

The reaction relies on the activation of the pyridine ring by the nitrogen atom and the electron-withdrawing ester group, which facilitates the nucleophilic attack of a fluoride anion at the 2-position. A phase-transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt in an organic solvent.

Experimental Protocol: Scalable SNAr Reaction

This protocol is adapted from procedures for similar nucleophilic aromatic fluorinations and is suitable for scale-up.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser.

  • Methyl 2-chloronicotinate

  • Spray-dried potassium fluoride (KF)

  • Tetrabutylammonium chloride (TBAC) or other suitable phase-transfer catalyst

  • Anhydrous dimethyl sulfoxide (DMSO) or sulfolane

  • Toluene

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup:

    • To the reactor, add Methyl 2-chloronicotinate, spray-dried potassium fluoride, and the phase-transfer catalyst.

    • Add anhydrous DMSO or sulfolane as the solvent.

  • Reaction:

    • Heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add toluene to dilute the mixture and then carefully add water.

    • Separate the organic layer and wash it with water and then brine to remove the solvent and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by fractional vacuum distillation. For higher purity, crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be employed.

Troubleshooting the SNAr Reaction
Problem Potential Cause(s) Solution(s)
Slow or Incomplete Reaction Inactive fluoride source.Use spray-dried potassium fluoride to ensure high surface area and anhydrous conditions.
Insufficient catalyst activity.Ensure the phase-transfer catalyst is of high quality and used in the correct loading. Consider screening other catalysts.
Low reaction temperature.Gradually increase the reaction temperature, but be mindful of potential decomposition of the product or solvent.
Formation of Hydrolysis Byproduct (2-Hydroxynicotinic acid methyl ester) Presence of water in the reaction.Use anhydrous solvents and reagents. Ensure the potassium fluoride is thoroughly dried.
Difficult Purification Residual high-boiling solvent (DMSO/sulfolane).Ensure efficient removal of the solvent during the aqueous work-up and under vacuum.
Formation of colored impurities.Consider a carbon treatment of the crude product solution before final purification.

Diagram of the SNAr Reaction Pathway

G start Methyl 2-chloronicotinate Cl product This compound F start:f0->product:f0 SNAr reagents KF Phase-Transfer Catalyst DMSO/Sulfolane Heat

Nucleophilic aromatic substitution of chlorine with fluorine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale production?

Both routes have their advantages and disadvantages. The Balz-Schiemann reaction can be high-yielding but poses significant safety risks in a batch process, making a continuous flow setup almost essential for industrial scale.[5] The SNAr route is generally considered safer but may require harsher conditions (high temperatures) and careful control of anhydrous conditions to prevent side reactions. The choice often depends on the available equipment, safety infrastructure, and cost of starting materials.

Q2: What are the most critical parameters to control during scale-up?

For the Balz-Schiemann reaction, precise temperature control during both diazotization and decomposition is crucial for safety and yield.[5] In the SNAr reaction, maintaining anhydrous conditions is paramount to prevent the formation of hydrolysis byproducts. In both cases, efficient stirring is necessary to ensure good mass and heat transfer in larger reactors.

Q3: What are the common impurities I should look for?

  • From Balz-Schiemann: Unreacted Methyl 2-aminonicotinate, and potentially phenolic byproducts from the reaction of the diazonium salt with water.

  • From SNAr: Unreacted Methyl 2-chloronicotinate and the hydrolysis product, Methyl 2-hydroxynicotinate. Positional isomers of the starting material could also carry through to the final product.[6]

  • General: Nicotinic acid from the hydrolysis of the methyl ester if exposed to acidic or basic conditions during work-up.[6]

Q4: How can I best purify this compound on a large scale?

Fractional vacuum distillation is a common and effective method for purifying multi-kilogram quantities of liquid products like this compound. If solid impurities are present or higher purity is required, crystallization from a suitable solvent system should be investigated. A solvent screen with solvents like heptane, toluene, and ethyl acetate mixtures is a good starting point.

Safety Precautions for Industrial Scale Synthesis

The synthesis of this compound involves hazardous materials and reactions that require strict safety protocols, especially at scale.

  • Fluorinating Agents: Reagents like tetrafluoroboric acid and HF-pyridine are extremely corrosive and toxic.[7] Always handle them in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Pyridine and its Derivatives: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[8] Ensure adequate ventilation and wear appropriate PPE.

  • Exothermic Reactions: Both the Balz-Schiemann decomposition and SNAr reactions can be exothermic. Use a well-controlled reactor with a cooling system and monitor the internal temperature closely to prevent runaway reactions.

  • Pressure Build-up: The Balz-Schiemann reaction generates nitrogen gas, which can lead to a pressure build-up in a closed system. Ensure the reactor is properly vented.

  • Waste Disposal: All waste materials, including residual reagents and solvents, should be disposed of according to local environmental regulations for hazardous chemical waste.

Analytical Monitoring and Quality Control

To ensure a successful and reproducible synthesis, in-process monitoring is essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring the reaction progress, allowing for the quantification of starting materials, product, and major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying any fluorinated impurities.

Conclusion

The scale-up synthesis of this compound presents a number of challenges that can be overcome with careful planning, process optimization, and a strong emphasis on safety. By understanding the nuances of the Balz-Schiemann and SNAr routes, implementing robust process controls, and being prepared to troubleshoot common issues, researchers and production chemists can successfully and safely produce this valuable intermediate on a large scale.

References

Technical Support Center: Troubleshooting Workup Procedures for Reactions Involving Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and alternative workup strategies for chemical reactions involving Methyl 2-fluoronicotinate. Our focus is on moving beyond standard protocols to address the specific, practical challenges encountered during product isolation and purification.

This compound is a valuable building block, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C2 position is highly activated for displacement by the electron-withdrawing effects of both the pyridine nitrogen and the C3-methyl ester group. This high reactivity, while beneficial for bond formation, can introduce complexities in the reaction workup phase.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address these challenges, providing not just solutions but the chemical reasoning behind them.

Frequently Asked Questions & Troubleshooting Guides
Q1: My SNAr reaction with an amine nucleophile is complete, but I'm struggling to remove the high-boiling polar solvent (e.g., DMF, DMSO) without losing my product. What is the most effective workup procedure?

A1: This is a classic challenge in medicinal chemistry. High-boiling aprotic solvents are excellent for SNAr reactions but notoriously difficult to remove. The key is to avoid co-distillation under high vacuum, which can lead to product loss, and instead leverage liquid-liquid extraction principles.

Underlying Issue: The high water miscibility and low vapor pressure of solvents like DMF and DMSO prevent their efficient removal by simple evaporation.

Recommended Procedure: Dilute-and-Wash Extraction

The most robust method is to dilute the reaction mixture significantly with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) and perform multiple aqueous washes.[3]

Step-by-Step Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10-20 volumes of Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 5-10 volumes of water. A common rule of thumb is to use at least 5 washes for every 1 volume of DMF or DMSO.[3]

  • To further aid separation and remove any acidic or basic impurities, follow with a wash of saturated aqueous NaHCO₃ solution and then a wash with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Causality: By creating a large volume difference between the organic and aqueous phases, you shift the partition coefficient to favor the dissolution of the polar solvent (DMF/DMSO) into the aqueous layer. The brine wash helps to break up any emulsions and further reduces the solubility of organic compounds in the aqueous phase.

Q2: During my aqueous workup, I'm observing significant formation of 2-substituted nicotinic acid, indicating my methyl ester is hydrolyzing. How can I prevent this?

A2: Ester hydrolysis is a common side reaction, especially when basic conditions are used to quench a reaction or remove acidic byproducts. The ester on this compound and its SNAr products is susceptible to saponification.

Underlying Issue: Strong bases (e.g., NaOH, KOH) or even milder inorganic bases used in excess or for prolonged periods during workup can catalyze the hydrolysis of the methyl ester to the corresponding carboxylate salt. Upon acidic workup or on silica gel, this salt is protonated to the carboxylic acid impurity.

Alternative Workup Strategies:

  • Strategy 1: Use of a Milder Base: Instead of strong bases, use a saturated or 10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or a dilute solution of Potassium Carbonate (K₂CO₃) for neutralization. Perform the wash quickly and at a reduced temperature (e.g., in an ice bath) to minimize contact time.[4]

  • Strategy 2: Anhydrous Workup: If your product is particularly sensitive or if the reaction doesn't contain non-volatile acids, an anhydrous workup may be optimal.

    • Concentrate the reaction mixture directly under high vacuum.

    • Redissolve the residue in a suitable solvent for chromatography (e.g., DCM).

    • Filter through a plug of Celite or silica to remove any particulate matter.

    • Purify directly by column chromatography.

  • Strategy 3: Non-Aqueous Acid Quench: If the reaction was run with an acid-sensitive nucleophile but requires quenching of a base, consider adding a stoichiometric amount of a non-aqueous acid like acetic acid at 0 °C before concentrating the solvent.

Below is a diagram illustrating the problematic hydrolysis pathway.

G cluster_0 Workup Environment cluster_1 Post-Chromatography Issue Product Product (Methyl 2-R-nicotinate) Hydrolysis Ester Hydrolysis (Saponification) Product->Hydrolysis Undesired Reaction Base Aqueous Base (e.g., NaOH, K₂CO₃) Base->Hydrolysis Catalyzes Byproduct Byproduct (2-R-nicotinic acid salt) Hydrolysis->Byproduct FinalImpurity Acidic Impurity in Final Product Byproduct->FinalImpurity Protonation on silica gel or acidic quench

Caption: Base-catalyzed hydrolysis of the product ester during aqueous workup.

Q3: I've performed an SNAr with an excess of a primary/secondary amine nucleophile. Now, I can't separate my product from the unreacted amine. What's a better approach than standard chromatography?

A3: This is a frequent challenge when using a large excess of a nucleophile to drive a reaction to completion. The solution lies in leveraging the chemical differences between your (likely less basic) product and the (more basic) excess nucleophile.

Alternative Workup Strategies:

  • Strategy 1: Acidic Wash (Liquid-Liquid Extraction): This is the most direct method. The excess amine nucleophile can be protonated and extracted into an aqueous acidic layer.

    • Dilute the reaction mixture in an organic solvent like EtOAc or DCM.

    • Wash the organic layer several times with a dilute aqueous acid solution, such as 1 M HCl or 10% aqueous citric acid.[3]

    • The protonated excess amine will partition into the aqueous layer.

    • Follow with a bicarbonate wash to remove residual acid, then a brine wash.

    • Dry and concentrate the organic layer, which should now be enriched in your desired product. Caution: Ensure your product is stable to acidic conditions and does not contain a more basic site that would cause it to be extracted as well.

  • Strategy 2: Scavenger Resin Workup: This is an elegant solution from the field of high-throughput chemistry. Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents.

    • For Excess Primary/Secondary Amines: Use an Isocyanate resin (e.g., PS-Isocyanate). After the reaction is complete, add the resin to the reaction mixture and stir for a few hours. The resin will covalently bind to the excess amine, forming a solid urea derivative.

    • The Procedure:

      • Add 2-3 equivalents of scavenger resin (relative to the excess nucleophile) to the crude reaction mixture.

      • Stir at room temperature or slightly elevated temperature for 2-16 hours.

      • Filter off the solid resin.

      • Rinse the resin with a small amount of the reaction solvent.

      • Combine the filtrate and washings, and concentrate to yield the purified product.

The decision-making process for choosing a workup is summarized in the workflow below.

G Start Crude Reaction Mixture Q1 High-boiling solvent (DMF, DMSO) present? Start->Q1 A1_Yes Dilute with EtOAc/DCM, perform multiple H₂O washes Q1->A1_Yes Yes Q2 Excess basic nucleophile present? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform acidic wash (1M HCl) OR Use scavenger resin Q2->A2_Yes Yes Q3 Ester hydrolysis a concern? Q2->Q3 No A2_Yes->Q3 A3_Yes Use mild base (NaHCO₃) for washes, keep cold OR Perform anhydrous workup Q3->A3_Yes Yes End Purified Product Q3->End No A3_Yes->End

Caption: Decision workflow for selecting an appropriate workup strategy.

Comparative Summary of Workup Techniques
Problem Standard Workup Alternative Workup Key Advantage of Alternative Considerations
High-Boiling Solvent (DMF, DMSO) Direct evaporation under high vacuumDilute (10-20x) with EtOAc, wash repeatedly with H₂O/Brine[3]Avoids product loss via co-distillation; more effective removal.Requires large volumes of solvent and water.
Ester Hydrolysis Quench with 1M NaOH, extractWash with saturated NaHCO₃ (aq) at 0°C; minimize contact time.Prevents formation of carboxylic acid byproduct.NaHCO₃ is a weaker base and may not neutralize strong acids efficiently.
Excess Amine Nucleophile Column chromatographyAcidic wash (e.g., 1M HCl) OR treatment with a scavenger resin.Avoids difficult chromatographic separation of similar polarity compounds.Product must be stable to acid; scavenger resins add cost and time.
Unreacted Starting Material Column chromatographyIf product is basic, perform acid/base extraction to separate from neutral starting material.Can significantly simplify purification by removing bulk impurity before chromatography.Only applicable if product and starting material have different acid/base properties.

References

Technical Support Center: Managing Regioselectivity in Reactions of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective reactions with this versatile building block. The unique electronic properties of the pyridine ring, influenced by the fluorine and methyl ester substituents, present both opportunities and challenges in achieving desired isomeric purity. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Nucleophilic Aromatic Substitution (SNAr) - The C2 Position

The fluorine atom at the C2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of both the adjacent ring nitrogen and the fluorine atom itself, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of products in my SNAr reaction. What are the likely causes and how can I improve regioselectivity for substitution at the C2 position?

A1: While the C2 position is electronically favored for nucleophilic attack, poor regioselectivity can arise from several factors. The inherent electronic properties of pyridines can sometimes lead to complex reactivity patterns.[2] Modifying reaction conditions such as solvent and temperature can often "tune" the regioselectivity.

Troubleshooting & Optimization:

  • Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at lower temperatures can enhance selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the more stable Meisenheimer complex at the C2 position.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction. However, the choice of solvent can influence the reactivity of the nucleophile and the stability of intermediates. It is advisable to screen a range of solvents to find the optimal conditions for your specific nucleophile.

  • Nucleophile Strength: Highly reactive nucleophiles can sometimes lead to side reactions or reduced selectivity. If you are using a very strong nucleophile, consider using a weaker one or moderating its reactivity by using a milder base for its generation.

Section 2: Directed ortho-Metalation (DoM) - Targeting the C4 Position

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, including pyridines.[3][4] In the case of this compound, the methyl ester group can act as a directing metalation group (DMG), guiding deprotonation to the adjacent C4 position.[5][6] This allows for the introduction of an electrophile specifically at this site.

Frequently Asked Questions (FAQs)

Q2: I am attempting a DoM reaction to functionalize the C4 position, but I am getting low yields and a mixture of isomers. What are the critical parameters to control?

A2: Successful and regioselective DoM on pyridine rings requires careful control of several experimental parameters to avoid common pitfalls like nucleophilic addition of the organolithium reagent to the pyridine ring.[5][7]

Troubleshooting & Optimization:

  • Choice of Base: Strong, non-nucleophilic bases are crucial. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums like n-BuLi to minimize competitive nucleophilic addition to the pyridine ring.[7]

  • Temperature: These reactions must be performed at low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.[4]

  • Solvent and Additives: Anhydrous THF is a common solvent for DoM reactions.[4] Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium base and improve the efficiency of the deprotonation step.[4]

  • Electrophile Quench: The addition of the electrophile should be done at low temperature to ensure rapid trapping of the lithiated species and prevent its decomposition or rearrangement.

Experimental Protocol: Directed ortho-Metalation of this compound
  • Preparation: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA or LiTMP (1.1 equivalents) to the cooled THF.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the base solution at -78 °C. Stir the mixture at this temperature for 1-2 hours to allow for complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Decision-Making Workflow for DoM Troubleshooting

start Low Yield or Poor Regioselectivity in DoM base Is the base appropriate? start->base temp Is the temperature low enough? base->temp Yes outcome1 Consider using LDA or LiTMP base->outcome1 No reagents Are reagents anhydrous? temp->reagents Yes outcome2 Maintain at -78°C throughout temp->outcome2 No electrophile Is the electrophile reactive enough? reagents->electrophile Yes outcome3 Rigorously dry solvents and reagents reagents->outcome3 No outcome4 Use a more reactive electrophile or add an activator electrophile->outcome4 No end Improved C4-Functionalization electrophile->end Yes

Caption: Troubleshooting workflow for DoM reactions.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The C2-F bond of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

Frequently Asked Questions (FAQs)

Q3: I am struggling with my Suzuki-Miyaura coupling reaction using this compound. What are the key factors for success?

A3: Suzuki-Miyaura couplings involving heteroaryl halides can be challenging. Success often hinges on the choice of catalyst, ligand, and base to overcome issues like catalyst deactivation and competing side reactions such as protodeboronation of the boronic acid partner.[8]

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: For challenging substrates, pre-formed Pd(0) sources or modern precatalysts are often more reliable.[8] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., SPhos, XPhos), are often effective for these types of couplings.[8][9]

  • Base Selection: The choice of base is critical. While a base is necessary for the transmetalation step, strong bases can promote the degradation of sensitive boronic acids.[8] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred.[8]

  • Boronic Acid Stability: If you suspect protodeboronation is an issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[8]

Table 1: Recommended Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or K₂CO₃1,4-Dioxane or Toluene80-110
Sonogashira Pd(PPh₃)₄ or PdCl₂(PPh₃)₂-Et₃N or DIPATHF or DMFRoom Temp to 60
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BINAP or JosiphosNaOt-Bu or K₂CO₃Toluene or Dioxane80-120

Q4: My Sonogashira coupling is not proceeding to completion. How can I improve the yield?

A4: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[10] Incomplete reactions can be due to catalyst deactivation, issues with the copper co-catalyst, or improper reaction conditions.

Troubleshooting & Optimization:

  • Copper(I) Source: Ensure you are using a fresh and active source of Cu(I), such as CuI. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[10]

  • Amine Base: An amine base, typically triethylamine or diisopropylamine, is required to neutralize the HX generated during the reaction and to act as a solvent.[11] Ensure the amine is dry and of high purity.

  • Degassing: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Thoroughly degas the solvent and reaction mixture before adding the catalyst.

Q5: I am observing significant amounts of hydrodefluorination in my Buchwald-Hartwig amination. What can be done to minimize this side reaction?

A5: Hydrodefluorination is a common side reaction in palladium-catalyzed couplings of aryl fluorides. The choice of ligand and base can significantly influence the extent of this undesired process.

Troubleshooting & Optimization:

  • Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions.[9][12] Screening different Buchwald-type ligands is often beneficial.

  • Base Strength: While a strong base is required, using a weaker base, if compatible with your amine nucleophile, can sometimes reduce the rate of hydrodefluorination.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Section 4: Reactions Involving the Ester Group

The methyl ester at the C3 position can undergo typical ester transformations such as hydrolysis, reduction, and amidation. However, the electronic nature of the pyridine ring can influence the reactivity of this functional group.

Frequently Asked Questions (FAQs)

Q6: I am having difficulty hydrolyzing the methyl ester without affecting other functional groups on my molecule. Are there mild conditions that can be employed?

A6: Standard ester hydrolysis conditions (e.g., strong acid or base at elevated temperatures) can sometimes be too harsh for complex molecules.

Troubleshooting & Optimization:

  • Enzymatic Hydrolysis: Lipases can be highly effective for the selective hydrolysis of esters under mild, neutral pH conditions, often at or near room temperature. This can be an excellent strategy for preserving other sensitive functional groups.

  • Mild Basic Hydrolysis: Using a weaker base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can often achieve hydrolysis without promoting side reactions.

  • Protecting Groups: If other parts of your molecule are incompatible with hydrolysis conditions, consider a protecting group strategy to temporarily mask sensitive functionalities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-Halonicotinates for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the plethora of available building blocks, methyl 2-halonicotinates serve as versatile precursors for a diverse array of chemical transformations. The choice of the halogen atom at the 2-position—be it fluorine, chlorine, bromine, or iodine—profoundly dictates the reactivity profile of the molecule, thereby influencing the strategic planning of synthetic routes. This guide provides an in-depth, comparative analysis of the reactivity of methyl 2-fluoronicotinate versus its chloro, bromo, and iodo counterparts in key synthetic transformations, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution vs. Palladium-Catalyzed Cross-Coupling

The reactivity of methyl 2-halonicotinates is primarily governed by two opposing trends, dictated by the nature of the chemical transformation. In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine renders this compound the most reactive species. Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity is dominated by the carbon-halogen bond strength, making the iodo- and bromo-derivatives the more facile substrates.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

Nucleophilic aromatic substitution on the electron-deficient pyridine ring proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The rate-determining step is typically the initial attack of the nucleophile.[1] Herein lies the distinct advantage of the fluoro-substituent. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[1] This results in a reactivity trend of F > Cl > Br > I .[1]

A compelling quantitative illustration of this principle is found in a competitive kinetics study on the reaction of 2-halopyridines with sodium ethoxide, where 2-fluoropyridine was found to react approximately 320 times faster than 2-chloropyridine.[2] This pronounced difference underscores the synthetic utility of this compound in SNAr reactions, enabling transformations to proceed under milder conditions and often with higher yields compared to other halonicotinates.

A notable real-world application that leverages the reactivity of a 2-chloropyridine derivative in an SNAr-type reaction is the synthesis of the multi-kinase inhibitor, Sorafenib (Nexavar). In a key step, 4-chloro-N-methyl-2-pyridinecarboxamide is reacted with the potassium salt of 4-aminophenol.[3][4] While not a methyl nicotinate, this example highlights the industrial relevance of halogenated pyridines in nucleophilic substitution reactions for the synthesis of complex pharmaceuticals.

dot

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Ascendancy of Heavier Halogens

In contrast to SNAr, the reactivity of methyl 2-halonicotinates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is inverted. The key step in these catalytic cycles is the oxidative addition of the halopyridine to the palladium(0) complex.[5] The rate of this step is inversely proportional to the carbon-halogen bond dissociation energy. Consequently, the reactivity follows the trend: I > Br > Cl >> F .[5]

Methyl 2-iodonicotinate and methyl 2-bromonicotinate are, therefore, the preferred substrates for these transformations, often reacting under milder conditions and with lower catalyst loadings. Methyl 2-chloronicotinate can also be a viable substrate but typically requires more forcing conditions, including higher temperatures and more specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[6] this compound is generally unreactive in these cross-coupling reactions due to the exceptional strength of the C-F bond.[5]

dot

cross_coupling_workflow start Start: Methyl 2-halonicotinate oa Oxidative Addition Complex (R-Pd(II)-X) start->oa Oxidative Addition pd0 Pd(0) Catalyst pd0->oa transmetalation Intermediate Complex (R-Pd(II)-R') oa->transmetalation Transmetalation / Ligand Exchange coupling_partner Coupling Partner (e.g., R'-B(OH)₂, R'-C≡CH, R'-NH₂) coupling_partner->transmetalation re re transmetalation->re Reductive Elimination re->pd0 Regenerates Catalyst product product re->product Product (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Data Summary

The following table summarizes the relative reactivity of methyl 2-halonicotinates in key chemical transformations, with supporting data where available.

Reaction TypeHalogen (X)Relative ReactivityTypical Yield RangeNotes
Nucleophilic Aromatic Substitution (SNAr) F++++ExcellentMost reactive due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.[1]
Cl++Good to ExcellentSignificantly less reactive than the fluoro analog (approx. 320 times slower in a related system).[2]
Br+Moderate to GoodReactivity further decreases.
I+/-Low to ModerateLeast reactive in SNAr.
Suzuki-Miyaura Coupling F-Very Low / No ReactionGenerally unreactive due to the strong C-F bond.[5]
Cl+Moderate to GoodRequires more forcing conditions and specialized ligands.[6]
Br+++Good to ExcellentA commonly used and reliable substrate.
I++++ExcellentThe most reactive substrate, often allowing for milder reaction conditions.[5]
Sonogashira Coupling F-Very Low / No ReactionC-F bond is too strong for oxidative addition.
Cl+Low to ModerateChallenging substrate, often requiring higher temperatures and specific catalyst systems.[7]
Br+++Good to ExcellentA standard substrate for this transformation.
I++++ExcellentHighly reactive, enabling coupling under mild conditions.[8]
Buchwald-Hartwig Amination F-Very Low / No ReactionNot a suitable substrate for this reaction.
Cl+Moderate to GoodCan be coupled but often requires specialized, bulky phosphine ligands and higher temperatures.
Br+++Good to ExcellentA widely used and effective substrate.[9]
I++++ExcellentThe most reactive halide for this amination reaction.

Experimental Protocols

The following are representative, standardized protocols for comparing the reactivity of methyl 2-halonicotinates.

Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To compare the rate and yield of the SNAr reaction of methyl 2-halonicotinates with sodium methoxide.

  • To four separate oven-dried reaction vials, add this compound (1.0 mmol, 1.0 equiv.), methyl 2-chloronicotinate (1.0 mmol, 1.0 equiv.), methyl 2-bromonicotinate (1.0 mmol, 1.0 equiv.), and methyl 2-iodonicotinate (1.0 mmol, 1.0 equiv.), respectively.

  • To each vial, add anhydrous methanol (5 mL).

  • Add a solution of sodium methoxide in methanol (1.1 mmol, 1.1 equiv., e.g., from a 25 wt% solution) to each vial at room temperature.

  • Stir the reactions at a constant temperature (e.g., 50 °C) and monitor the progress by TLC or LC-MS at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h).

  • Upon completion (or after a set time for comparison), quench the reactions with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To compare the yield of the Suzuki-Miyaura coupling of methyl 2-halonicotinates with phenylboronic acid under standardized conditions.

  • To four separate oven-dried Schlenk tubes, add the respective methyl 2-halonicotinate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the tubes, evacuate, and backfill with argon (repeat three times).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) to each tube.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to each tube.

  • Heat the reaction mixtures at 90 °C and monitor by TLC or GC-MS.

  • After a set reaction time (e.g., 12 hours), cool the reactions to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to determine the isolated yield.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Objective: To compare the performance of methyl 2-halonicotinates in a Sonogashira coupling reaction.

  • To four separate oven-dried Schlenk tubes under an argon atmosphere, add the respective methyl 2-halonicotinate (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Add anhydrous, degassed triethylamine (3 mL) to each tube.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to each reaction mixture.

  • Stir the reactions at 60 °C and monitor by TLC or LC-MS.

  • After a set time (e.g., 8 hours), cool the reactions, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution.

  • Dry the organic layer, concentrate, and purify by chromatography to determine the yield.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Objective: To evaluate the reactivity of methyl 2-halonicotinates in a C-N cross-coupling reaction.

  • To four separate oven-dried Schlenk tubes, add the respective methyl 2-halonicotinate (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a palladium precatalyst and ligand (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% and XPhos, 0.08 mmol, 8 mol%).

  • Seal the tubes, evacuate, and backfill with argon.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) to each tube.

  • Heat the reactions at 100 °C and monitor by GC-MS.

  • After a set time (e.g., 16 hours), cool the reactions, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by chromatography to determine the yield.

Conclusion

The choice of halogen in methyl 2-halonicotinates is a critical parameter that dictates the synthetic pathway. For nucleophilic aromatic substitution, the superior performance of this compound, driven by the powerful inductive effect of fluorine, makes it the substrate of choice for introducing a wide range of nucleophiles at the 2-position. In contrast, for palladium-catalyzed cross-coupling reactions, the weaker carbon-halogen bonds of methyl 2-iodonicotinate and methyl 2-bromonicotinate facilitate the crucial oxidative addition step, rendering them highly reactive and versatile for the formation of carbon-carbon and carbon-heteroatom bonds. Methyl 2-chloronicotinate occupies a middle ground, offering a cost-effective alternative for cross-coupling, albeit with the need for more robust catalytic systems. By understanding these fundamental reactivity principles, researchers can strategically select the optimal methyl 2-halonicotinate to streamline their synthetic efforts and accelerate the discovery of novel molecules.

References

A Senior Application Scientist's Guide to the Biological Activity of Methyl 2-fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Nicotinic Acid Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties. The pyridine ring, a core component of the essential nutrient niacin (nicotinic acid), is a privileged structure in medicinal chemistry. When functionalized with fluorine, particularly in the form of Methyl 2-fluoronicotinate derivatives, these compounds exhibit modulated electronic properties, metabolic stability, and target-binding affinities, making them compelling candidates for therapeutic development.[1][2] This guide provides a comparative analysis of the biological activities of this compound derivatives, drawing on experimental data from structurally related compounds to elucidate their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Comparative Biological Activity of Fluorinated Pyridine Derivatives

Anticancer Activity: Targeting Key Signaling Pathways

Recent research has highlighted the potential of nicotinamide-based compounds as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4] Although not direct derivatives of this compound, these studies provide strong evidence for the pyridine scaffold's role in VEGFR-2 inhibition.

Table 1: Comparative Anticancer Activity of Nicotinamide-Based VEGFR-2 Inhibitors

Compound IDStructureTarget Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
Sorafenib (Reference Drug)HCT-116~9.053.65[5]
Compound 6 Nicotinamide-based derivativeHCT-1169.360.83[4]
Compound 8 Nicotinamide derivativeHCT-1165.477.02[5]
Compound 11 Piperazinylquinoxaline-basedHepG-29.52190[6]

Note: The compounds listed are nicotinamide derivatives, not direct esters of 2-fluoronicotinic acid. The data is presented to illustrate the potential of the broader class of compounds.

The data suggests that modifications to the nicotinamide scaffold can yield compounds with potent anticancer and VEGFR-2 inhibitory activity, in some cases comparable to the established drug Sorafenib.[4][5] The pyridine ring is a key pharmacophoric feature for binding to the ATP pocket of the receptor.[3]

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases and cancers.[7] Pyridine derivatives have been shown to inhibit NF-κB activation, suggesting a potential mechanism for the anti-inflammatory effects of this compound derivatives.[1]

Table 2: Anti-inflammatory Activity of Related Pyridine Derivatives

Compound ClassProposed MechanismKey FindingsReference
Pyridine N-oxide derivativesInhibition of NF-κB DNA bindingDose-dependent inhibition of TNF-α-induced HIV-1 expression.[1]
Pyridine-based thiadiazole derivativesInhibition of COX-2Significant anti-inflammatory activity in a carrageenan-induced paw edema model.[8]

The inhibition of key inflammatory mediators like COX-2 and the NF-κB pathway by pyridine-containing molecules underscores the potential of this compound derivatives as a promising scaffold for the development of novel anti-inflammatory agents.

Antimicrobial Activity: A Comparative Look at Fluorinated Pyridine Analogs

A study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives provides valuable insight into the structure-activity relationships of fluorinated pyridines as antibacterial agents.[9] The minimum inhibitory concentration (MIC) against various Gram-positive bacteria was determined for a series of compounds with different substitutions.

Table 3: Comparative Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives against S. aureus ATCC 29213

Compound IDR1 SubstituentMIC (µg/mL)Reference
5 Cl1-2[9]
7a H1-2[9]
7e NH21-2[9]
7j N-methyl-N-phenylamino0.25-1[9]
7m 4-methylpiperazin-1-yl>32[9]
Linezolid (Reference Drug)1-2[9]

The data clearly demonstrates that the nature of the substituent on the pyrimidine ring significantly influences the antibacterial activity. Compound 7j , with an N-methyl-N-phenylamino group, exhibited the most potent activity, being 8-fold more effective than the reference drug Linezolid.[9] This highlights the potential for optimizing the antimicrobial efficacy of this compound derivatives through targeted chemical modifications.

Key Signaling Pathways and Mechanisms of Action

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[10] The pyridine moiety of inhibitors can interact with the hinge region of the ATP-binding pocket of VEGFR-2, preventing its activation.[3]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine-based derivatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Activates Inhibitor Pyridine Derivative Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits DNA binding

Caption: Overview of the NF-κB signaling pathway and potential points of inhibition by pyridine derivatives.

Experimental Protocols for Biological Activity Benchmarking

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are methodologies for key assays to evaluate the anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate IC50 values G->H

Caption: General workflow for determining the cytotoxic activity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug in a suitable solvent (e.g., DMSO). Add the compounds to the wells, ensuring a final DMSO concentration that is non-toxic to the cells.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the detection of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO). This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. Nitrite in the supernatant will react with the Griess reagents to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The strategic incorporation of fluorine into the nicotinic acid scaffold presents a promising avenue for the development of novel therapeutic agents. While direct comparative data for a homologous series of this compound derivatives is currently limited, the available evidence from structurally related compounds strongly suggests their potential as anticancer, anti-inflammatory, and antimicrobial agents. The insights into their mechanisms of action, particularly the inhibition of key signaling pathways like VEGFR-2 and NF-κB, provide a solid foundation for the rational design of more potent and selective drug candidates.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions to establish a comprehensive structure-activity relationship. Such studies, coupled with advanced computational modeling and in vivo efficacy testing, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

A Comparative Analysis for Synthetic Strategy: Methyl 2-fluoronicotinate vs. Methyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences the synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). Among the vast array of heterocyclic intermediates, 2-halonicotinates serve as versatile scaffolds. This guide provides an in-depth comparative study of two prominent analogues: Methyl 2-fluoronicotinate and Methyl 2-chloronicotinate. Our focus will be on the practical implications of the C2-halogen substitution, examining how the choice between fluorine and chlorine impacts physicochemical properties, synthetic accessibility, and, most critically, chemical reactivity. This analysis is intended to equip researchers and process chemists with the necessary insights to make informed strategic decisions in their synthetic endeavors.

Physicochemical Characteristics: An Overview

At first glance, the structural difference between the two molecules is minimal—the substitution of a single halogen atom. However, this seemingly minor change imparts distinct physical properties stemming from the fundamental differences in electronegativity, atomic size, and bond strength between fluorine and chlorine.

These differences are summarized below:

PropertyThis compoundMethyl 2-chloronicotinateRationale for Difference
Molecular Formula C₇H₆FNO₂[1][2]C₇H₆ClNO₂[3][4]Direct result of the halogen atom.
Molecular Weight 155.13 g/mol [1]171.58 g/mol [3][5]Chlorine has a significantly higher atomic mass than fluorine.
Appearance Liquid[2]Colorless to light yellow liquid[3]Similar physical state under standard conditions.
Boiling Point Not available70 °C @ 0.1 mmHg[3][6]The higher molecular weight and greater polarizability of the chloro-analogue generally lead to a higher boiling point.
Density Not available~1.32 g/cm³[3]Expected to be slightly lower for the fluoro-analogue due to lower mass.
CAS Number 446-26-4[1]40134-18-7[3][5]Unique identifiers for each compound.

The most influential distinction for a synthetic chemist is the nature of the carbon-halogen bond. The C-F bond is stronger and more polarized than the C-Cl bond due to fluorine's extreme electronegativity. This property is the primary driver for the significant differences in chemical reactivity, which we will explore in Section 3.

Synthesis and Commercial Availability

Both compounds are typically synthesized from their corresponding 2-halonicotinic acids. The general and most common laboratory-scale approach involves the esterification of the carboxylic acid. While multiple methods exist, a standard and reliable procedure utilizes thionyl chloride or oxalyl chloride to form an acyl chloride intermediate, which is then quenched with methanol.

General Synthetic Workflow

Synthesis_Workflow cluster_main Generalized Synthetic Pathway start 2-Halo-nicotinic Acid (X = F or Cl) reagent Esterification Agent (e.g., SOCl₂/Methanol) start->reagent Reaction product Methyl 2-Halonicotinate (X = F or Cl) reagent->product Yields

Caption: Generalized workflow for synthesizing 2-halonicotinates.

The synthesis of Methyl 2-chloronicotinate from 2-chloronicotinic acid is well-documented, often proceeding with high yields (86-93%) using reagents like oxalyl chloride or thionyl chloride followed by methanol.[7][8] The starting material, 2-chloronicotinic acid, is a widely available commercial product, making its methyl ester derivative readily accessible.[9]

The synthesis of this compound follows a similar logic, starting from 2-fluoronicotinic acid. While specific yield data is less commonly published in general chemical databases, the procedure is analogous and is not considered exceptionally challenging, provided the precursor is available. The availability of fluorinated building blocks can sometimes be more limited or costly compared to their chlorinated counterparts, a factor that must be considered in process development and scale-up.

Comparative Reactivity: The SNAr Mechanism

The primary synthetic application for these reagents is as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. This is where the difference between the fluoro and chloro substituents becomes paramount. In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[10]

Contrary to what might be expected from alkyl halide chemistry (where I > Br > Cl > F is the leaving group trend for SN2), in SNAr reactions, fluoride is a significantly better leaving group than chloride.[10][11]

The order of reactivity for SNAr is: F > Cl > Br > I. [11]

Causality of Enhanced Reactivity for the Fluoro Analogue

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the stabilized Meisenheimer complex.[11] The highly electronegative fluorine atom strongly polarizes the C2-carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, the cleavage of this bond occurs in the second, faster step of the reaction. Therefore, the rate is governed by the formation of the intermediate, which is accelerated by the fluorine substituent.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Performance of Drug Candidates Derived from Methyl 2-Fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. A significant hurdle is the translation of potent cellular activity into tangible efficacy within a complex biological system. This guide provides an in-depth comparison of drug candidates derived from Methyl 2-fluoronicotinate, a versatile scaffold in medicinal chemistry. We will dissect the experimental data, exploring how strategic molecular design, particularly the incorporation of fluorine, can favorably modulate pharmacokinetic properties to bridge the divide between the petri dish and preclinical models.

Introduction: The Fluorine Advantage in Drug Design

This compound serves as a valuable starting material for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom can have a profound impact on a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. These modifications are often pivotal in transforming a compound with excellent in vitro potency but poor in vivo performance into a viable drug candidate. Fluorination can enhance membrane permeability, reduce metabolic degradation, and ultimately improve oral bioavailability, factors that are critical for in vivo success[1].

This guide will focus on a compelling case study of a drug candidate derived from a fluorinated scaffold, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), to illustrate the synergy between in vitro and in vivo investigations. We will also explore broader principles of how fluorination can enhance the drug-like properties of a molecule, leading to improved in vivo outcomes.

Case Study: MBIC - From Potent in Vitro Antagonist to In Vivo Tumor Suppressor

A prime example of a successful translation from in vitro discovery to in vivo efficacy is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a microtubule targeting agent.

In Vitro Evaluation: Unraveling the Cellular Mechanism

The initial assessment of MBIC's potential as an anti-cancer agent was conducted using a panel of human breast cancer cell lines. These in vitro assays are crucial for determining the compound's potency, selectivity, and mechanism of action at a cellular level.

Key In Vitro Findings:

  • Potency and Selectivity: MBIC demonstrated significant cytotoxicity against the non-aggressive breast cancer cell line, MCF-7, with a half-maximal inhibitory concentration (IC50) of 0.73 µM. In contrast, it showed much lower toxicity towards normal fibroblast cells (L-cells), with an IC50 of 59.6 µM, indicating a favorable therapeutic window. The IC50 against the aggressive breast cancer cell line, MDA-MB-231, was 20.4 µM[2].

  • Mechanism of Action: Further investigation revealed that MBIC acts as a microtubule targeting agent, inducing mitotic arrest in cancer cells. Western blot analysis showed an up-regulation of cyclin B1 in MCF-7 cells treated with MBIC, a key regulator of the G2/M phase of the cell cycle[2].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate breast cancer cells (MCF-7 and MDA-MB-231) and normal fibroblast cells (L-cells) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of MBIC and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.

Table 1: In Vitro Cytotoxicity of MBIC

Cell LineTypeIC50 (µM)[2]
MCF-7Non-aggressive breast cancer0.73 ± 0.0
MDA-MB-231Aggressive breast cancer20.4 ± 0.2
L-cellsNormal fibroblast59.6 ± 2.5
In Vivo Evaluation: Demonstrating Efficacy in a Preclinical Model

While the in vitro data was promising, the true test of MBIC's therapeutic potential lay in its performance within a living organism. An in vivo study using a mouse xenograft model was conducted to assess its anti-tumor activity and toxicity.

Key In Vivo Findings:

  • Tumor Growth Inhibition: Administration of MBIC to BALB/c nude mice inoculated with MDA-MB-231 cells resulted in a significant 79.7% reduction in tumor volume compared to the untreated control group. This demonstrated that MBIC could effectively suppress tumor growth in a complex biological environment[2].

  • Synergistic Effects: In combination with the standard chemotherapy drug doxorubicin, MBIC showed a synergistic effect, leading to a 91.2% reduction in tumor volume[2].

  • Low Toxicity: Importantly, the administration of MBIC did not show any severe signs of toxicity in the mice, indicating its potential for safe therapeutic use[2].

Experimental Protocol: In Vivo Xenograft Study

  • Cell Inoculation: Subcutaneously inject 5 x 106 MDA-MB-231 cells into the flank of female BALB/c nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm3).

  • Drug Administration: Randomly assign mice to treatment groups (e.g., vehicle control, MBIC, doxorubicin, MBIC + doxorubicin). Administer the treatments (e.g., intraperitoneal injection) for a specified duration (e.g., 4 weeks).

  • Tumor Measurement: Measure tumor volume twice a week using calipers.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and compare the tumor volumes between the different treatment groups.

Table 2: In Vivo Anti-Tumor Efficacy of MBIC

Treatment GroupTumor Volume Reduction (%)[2]
MBIC Monotherapy79.7
MBIC + Doxorubicin91.2

The In Vitro to In Vivo Bridge: A Visual Workflow

The successful translation of a drug candidate from the lab bench to a preclinical model involves a systematic and iterative process of evaluation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target_Identification Target Identification (e.g., Microtubules) Compound_Screening Compound Screening (e.g., MBIC) Target_Identification->Compound_Screening Potency_Assays Potency Assays (IC50 Determination) Compound_Screening->Potency_Assays Mechanism_of_Action Mechanism of Action (e.g., Mitotic Arrest) Potency_Assays->Mechanism_of_Action Animal_Model Animal Model Selection (Xenograft) Mechanism_of_Action->Animal_Model Promising Candidate Pharmacokinetics Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) Animal_Model->Pharmacokinetics Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Pharmacokinetics->Efficacy_Studies Toxicology_Studies Toxicology Studies (Safety Assessment) Efficacy_Studies->Toxicology_Studies

Caption: From In Vitro Discovery to In Vivo Validation.

Broader Implications: Fluorination for Enhanced In Vivo Performance

The success of MBIC is not an isolated case. The strategic use of fluorine, as seen in the parent scaffold this compound, is a widely recognized strategy to improve the pharmacokinetic profile of drug candidates. A study on MK2 inhibitors demonstrated that the introduction of a single fluorine atom led to significant improvements in solubility, in vivo clearance, and ultimately, a substantial increase in oral bioavailability[1]. These enhancements in absorption, distribution, metabolism, and excretion (ADME) properties are often the deciding factor in whether a potent in vitro compound can exert its therapeutic effect in a complex in vivo system.

Conclusion

The development of effective drug candidates requires a seamless integration of in vitro and in vivo studies. The case of MBIC, a derivative of a fluorinated scaffold, powerfully illustrates how a compound with well-characterized in vitro potency can be successfully translated into a promising in vivo therapeutic agent. The strategic use of fluorine in medicinal chemistry, as exemplified by compounds derived from this compound, continues to be a critical tool for overcoming the pharmacokinetic challenges that often hinder the transition from bench to bedside. This comparative guide underscores the importance of a holistic approach to drug discovery, where in vitro assays inform and guide subsequent in vivo evaluations, ultimately leading to the identification of safer and more effective medicines.

References

Assessing the Reproducibility of Published Syntheses for Methyl 2-fluoronicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key building blocks is paramount. Methyl 2-fluoronicotinate, a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its preparation is crucial, and the reproducibility of its synthesis is a key factor for successful research and development. This guide provides an in-depth, objective comparison of two common methods for the synthesis of this compound, complete with supporting experimental data and field-proven insights to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a pyridine derivative containing a fluorine atom at the 2-position and a methyl ester at the 3-position. The presence of the fluorine atom can significantly alter the physicochemical properties of molecules into which it is incorporated, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This makes it a sought-after component in the design of novel bioactive compounds. Given its importance, establishing a reliable and reproducible synthetic route is a critical first step in many research endeavors.

This guide will dissect two prevalent synthetic strategies for obtaining this compound:

  • Method 1: The Halex Reaction - A nucleophilic aromatic substitution approach starting from the more readily available Methyl 2-chloronicotinate.

  • Method 2: Esterification of 2-Fluoronicotinic Acid - A classic esterification of the corresponding carboxylic acid.

We will explore the causality behind the experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Method 1: Synthesis via the Halex Reaction

The Halex (Halogen Exchange) reaction is a powerful and widely used industrial method for the introduction of fluorine into aromatic and heteroaromatic rings.[1][2] It operates on the principle of nucleophilic aromatic substitution (SNAr), where a chloride or bromide is displaced by a fluoride ion. The reaction is particularly effective for electron-deficient aromatic systems, such as the pyridine ring in our target molecule.[1][2]

Underlying Principles and Rationale

The key to a successful Halex reaction lies in the activation of the aromatic ring towards nucleophilic attack and the choice of a suitable fluoride source and solvent. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position makes the 2-position of the nicotinic acid scaffold susceptible to nucleophilic substitution.

  • Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source.[1] For enhanced reactivity, spray-dried KF is often preferred due to its higher surface area and smaller particle size.[1]

  • Solvent: High-boiling, polar aprotic solvents are essential to solubilize the potassium fluoride and to facilitate the SNAr mechanism by stabilizing the charged intermediate (Meisenheimer complex). Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are typical choices.[1]

  • Temperature: The Halex reaction typically requires high temperatures, often in the range of 150-250 °C, to overcome the activation energy of breaking the strong aryl-chloride bond.[1]

Experimental Protocol: Halex Fluorination of Methyl 2-chloronicotinate

This protocol is a synthesis of best practices for Halex reactions on similar substrates, designed for reproducibility in a standard laboratory setting.

Step 1: Synthesis of Methyl 2-chloronicotinate (Precursor)

Two reliable methods for the preparation of the starting material, Methyl 2-chloronicotinate, from 2-chloronicotinic acid are presented.

Method 1A: Using Thionyl Chloride and Methanol

This is a straightforward and high-yielding one-pot procedure.

  • Procedure:

    • To a stirred solution of 2-chloronicotinic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 2-chloronicotinate.

    • Purify the crude product by vacuum distillation to obtain a colorless to pale yellow oil.

Method 1B: Using Oxalyl Chloride and Methanol

This method is an alternative for the formation of the intermediate acid chloride, which is then esterified in situ.

  • Procedure:

    • Suspend 2-chloronicotinic acid (1 equivalent) in dichloromethane (DCM, 10 volumes).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise at room temperature. Effervescence will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours until the gas evolution ceases and the solution becomes clear.

    • Cool the reaction mixture to 0 °C and slowly add methanol (5 equivalents).

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Step 2: Halex Fluorination to this compound

  • Materials:

    • Methyl 2-chloronicotinate (1 equivalent)

    • Spray-dried potassium fluoride (2-3 equivalents)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add spray-dried potassium fluoride and anhydrous DMSO.

    • Heat the mixture to 160-180 °C under a nitrogen atmosphere with vigorous stirring.

    • Add Methyl 2-chloronicotinate dropwise to the hot mixture over 30 minutes.

    • Maintain the reaction at 180-200 °C for 4-6 hours, monitoring the progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of cold water and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.[3]

Halex_Reaction_Workflow cluster_precursor Precursor Synthesis cluster_halex Halex Reaction cluster_purification Purification 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reagents_A SOCl2, MeOH or (COCl)2, DMF, MeOH 2-Chloronicotinic_Acid->Reagents_A Methyl_2-chloronicotinate Methyl 2-chloronicotinate Reagents_A->Methyl_2-chloronicotinate Fluoride_Source Spray-dried KF DMSO Methyl_2-chloronicotinate->Fluoride_Source Methyl_2-fluoronicotinate_crude Crude Product Fluoride_Source->Methyl_2-fluoronicotinate_crude Purification_Method Vacuum Distillation or Column Chromatography Methyl_2-fluoronicotinate_crude->Purification_Method Final_Product This compound Purification_Method->Final_Product

Workflow for the Synthesis of this compound via the Halex Reaction.

Method 2: Esterification of 2-Fluoronicotinic Acid

This classical approach involves two discrete steps: the synthesis of the fluorinated carboxylic acid precursor, followed by its esterification.

Underlying Principles and Rationale

Synthesis of 2-Fluoronicotinic Acid via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[4] This method is particularly useful when the corresponding amino-substituted precursor is readily available.

  • Diazotization: The first step involves the conversion of the primary aromatic amine (2-aminonicotinic acid) into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5]

  • Fluoroborate Salt Formation: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate.[4]

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.[4]

Esterification of 2-Fluoronicotinic Acid

The Fischer-Speier esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst.[6]

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[2][6]

  • Equilibrium: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used.[6]

Experimental Protocol: Synthesis and Esterification of 2-Fluoronicotinic Acid

Step 1: Synthesis of 2-Fluoronicotinic Acid

  • Materials:

    • 2-Aminonicotinic acid

    • Fluoroboric acid (HBF₄, 48% aqueous solution)

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend 2-aminonicotinic acid (1 equivalent) in a mixture of fluoroboric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

    • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by cold ethanol and then diethyl ether.

    • Dry the salt thoroughly under vacuum.

    • In a suitable flask, gently heat the dry diazonium salt in small portions until the evolution of nitrogen gas ceases. Caution: Diazonium salts can be explosive when dry and heated. This step should be performed with appropriate safety precautions, including a blast shield.

    • The resulting crude 2-fluoronicotinic acid can be purified by recrystallization from water or a suitable organic solvent.

Step 2: Fischer-Speier Esterification to this compound

  • Materials:

    • 2-Fluoronicotinic acid (1 equivalent)

    • Methanol (large excess, to act as both reagent and solvent)

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Dissolve 2-fluoronicotinic acid in methanol (at least 10-20 equivalents).

    • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while cooling the mixture in an ice bath.

    • Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Esterification_Workflow cluster_precursor Precursor Synthesis (Balz-Schiemann) cluster_esterification Fischer Esterification cluster_purification Purification 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Diazotization NaNO2, HBF4 2-Aminonicotinic_Acid->Diazotization Diazonium_Salt Diazonium Tetrafluoroborate Diazotization->Diazonium_Salt Thermal_Decomposition Heat Diazonium_Salt->Thermal_Decomposition 2-Fluoronicotinic_Acid 2-Fluoronicotinic Acid Thermal_Decomposition->2-Fluoronicotinic_Acid Esterification_Reagents Methanol (excess) H2SO4 (cat.) 2-Fluoronicotinic_Acid->Esterification_Reagents Methyl_2-fluoronicotinate_crude Crude Product Esterification_Reagents->Methyl_2-fluoronicotinate_crude Purification_Method Vacuum Distillation or Column Chromatography Methyl_2-fluoronicotinate_crude->Purification_Method Final_Product This compound Purification_Method->Final_Product

Workflow for the Synthesis of this compound via Esterification.

Comparative Analysis of the Synthetic Routes

To provide a clear and objective comparison, the key parameters of each synthetic method are summarized in the table below.

ParameterMethod 1: Halex ReactionMethod 2: Esterification of 2-Fluoronicotinic Acid
Starting Materials 2-Chloronicotinic acid, Potassium fluoride, Methanol2-Aminonicotinic acid, Sodium nitrite, Fluoroboric acid, Methanol
Number of Steps 2 (Esterification + Halex)2 (Balz-Schiemann + Esterification)
Key Transformations Nucleophilic Aromatic SubstitutionDiazotization, Fischer-Speier Esterification
Typical Yields Moderate to Good (Can be highly optimized)Moderate to Good (Balz-Schiemann can have variable yields)
Reaction Conditions High temperatures (160-250 °C)Low to moderate temperatures (0 °C for diazotization, reflux for esterification)
Safety Considerations High-temperature reaction, use of polar aprotic solvents.High risk: Isolation and handling of potentially explosive diazonium salts. Use of corrosive fluoroboric acid.
Scalability Generally well-suited for industrial scale-up.Can be challenging to scale due to the hazardous nature of diazonium salts.
Purification Vacuum distillation or column chromatography.Recrystallization for the acid, followed by distillation or chromatography for the ester.

Conclusion and Recommendations

Both the Halex reaction and the esterification of 2-fluoronicotinic acid represent viable and reproducible pathways for the synthesis of this compound. The choice between the two methods will largely depend on the specific needs and constraints of the laboratory or production facility.

  • For large-scale industrial production and laboratories with experience in high-temperature reactions, the Halex reaction (Method 1) is often the preferred route. It avoids the use of highly hazardous and potentially explosive diazonium intermediates, making it a safer and more scalable option. The starting materials are also generally readily available and cost-effective.

  • For smaller-scale laboratory synthesis where the necessary safety precautions for handling diazonium salts are in place, the esterification of 2-fluoronicotinic acid (Method 2) can be a reliable option. The Balz-Schiemann reaction is a classic transformation, and the subsequent Fischer esterification is a robust and well-understood process.

Ultimately, the successful and reproducible synthesis of this compound hinges on careful attention to experimental detail, the use of high-quality reagents, and a thorough understanding of the underlying chemical principles of each synthetic route. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most appropriate synthesis for their specific requirements.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical entities we handle. Methyl 2-fluoronicotinate (CAS No. 446-26-4) is a valuable reagent in synthetic chemistry; however, its fluorinated structure and inherent hazardous properties demand a rigorous and informed approach to its disposal. Improper disposal not only poses a direct risk to personnel and the environment but can also result in significant regulatory non-compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring a safe laboratory environment for all.

Hazard Profile and Essential Precautionary Measures

Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the chemical's hazards. This compound is classified with several GHS (Globally Harmonized System) hazard codes that dictate its handling and disposal requirements.

Table 1: Hazard Classification for this compound

Hazard Classification GHS Code Description Primary Precaution
Skin Irritation H315 Causes skin irritation.[1][2] Wear chemically-resistant gloves and a lab coat.
Serious Eye Irritation H319 Causes serious eye irritation.[1][2] Use safety glasses or goggles.

| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Handle within a certified chemical fume hood. |

Beyond these immediate hazards, the presence of a carbon-fluorine bond places this compound in a category of chemicals receiving increased environmental scrutiny. Fluorinated organic compounds can be persistent in the environment, and regulatory bodies like the U.S. Environmental Protection Agency (EPA) are actively addressing the management of such "forever chemicals".[3][4] Therefore, treating this waste with the utmost care is paramount.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Chemically-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are free of damage before use.[2][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.[2][6]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened.[5]

  • Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[5][6]

Waste Segregation and Collection Protocol: A Step-by-Step Guide

The foundation of proper disposal is meticulous segregation at the point of generation. Mixing waste streams can lead to dangerous chemical reactions, complicates the disposal process, and is a common compliance violation.[7][8]

Protocol for Waste Collection:

  • Select the Correct Waste Container:

    • Use a designated "Halogenated Organic Waste" container.[5] This is the most critical segregation step.

    • The container must be made of a compatible material (e.g., high-density polyethylene, glass) and be in good condition with a secure, leak-proof cap.[8][9]

    • Never use metal containers for acidic or potentially corrosive waste streams.[9]

  • Label the Container Before Use:

    • The container must be clearly labeled with the words "Hazardous Waste ".[5][9]

    • List all chemical constituents by their full name (i.e., "this compound"). Avoid abbreviations or formulas.[9]

    • Indicate the approximate concentration or volume of the waste.

    • Include the name of the principal investigator and the laboratory location.

  • Accumulate Waste Safely:

    • Collect all materials containing this compound—including residual amounts, reaction byproducts, and contaminated solvents—directly into the labeled container.

    • Keep the waste container closed at all times, except when adding waste.[9]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

    • Ensure secondary containment is in place to capture any potential leaks from the primary container.[8]

The Disposal Pathway: From Your Lab to Final Disposition

Once generated and collected, the waste follows a controlled pathway managed by your institution's Environmental Health & Safety (EH&S) department or equivalent safety office. Laboratory personnel are responsible for the initial steps, while certified professionals handle transportation and final disposal.

The following diagram illustrates the decision-making and logistical flow for the proper disposal of this compound.

DisposalWorkflow Diagram 1: Disposal Workflow for this compound start Experiment Complete waste_gen Waste Generated (this compound) start->waste_gen segregate Step 1: Segregate Waste (Collect in Halogenated Organics Container) waste_gen->segregate label_container Step 2: Label Container ('Hazardous Waste', Full Chemical Name) segregate->label_container store_saa Step 3: Store in SAA (Secondary Containment, Lid Closed) label_container->store_saa request_pickup Step 4: Request Waste Pickup (Submit form to EH&S) store_saa->request_pickup ehs_collect EH&S Collection (Trained personnel retrieve waste) request_pickup->ehs_collect final_disposal Final Disposal (Licensed Facility: High-Temperature Incineration) ehs_collect->final_disposal end_process Process Complete final_disposal->end_process

Caption: Disposal Workflow for this compound.

Ultimate Disposal Method: For halogenated organic compounds like this compound, the preferred disposal method is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[2] This technology is designed to break the strong carbon-fluorine bonds and convert the material into less harmful components, representing a permanent disposal solution.[4]

Managing Spills and Contaminated Materials

Accidents can happen, and a prepared response is crucial for safety.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Ensure you are wearing the full, appropriate PPE described in Section 1.

  • Contain the Spill: For liquid spills, use a chemical absorbent pad or other inert material. For solid spills, carefully sweep the material to avoid creating dust.[2]

  • Collect Cleanup Debris: Place all contaminated absorbents, used PPE, and other cleanup materials into a new, properly labeled hazardous waste container.[10]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]

Disposal of Contaminated Labware and Empty Containers:

  • Grossly Contaminated Items: Disposable items like pipette tips, weighing paper, and contaminated gloves must be placed directly into the solid halogenated hazardous waste stream.[7]

  • Empty Containers: An "empty" container that held this compound is not safe for regular trash until properly decontaminated. It must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[10]

    • Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste. [5]

    • Only after this triple-rinse procedure can the container label be fully defaced or removed and the container discarded as non-hazardous solid waste.[10]

By adhering to these detailed procedures, you actively contribute to a culture of safety and environmental stewardship. The principles of hazard awareness, meticulous segregation, and proper containment are the cornerstones of responsible chemical waste management in any high-performing research environment.

References

A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Methyl 2-fluoronicotinate, a valuable building block in the synthesis of novel chemical entities, requires a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a framework for handling this compound that is rooted in a deep understanding of its chemical properties and potential hazards. Our objective is to foster a laboratory environment where safety is not a checklist, but an integral part of our scientific methodology.

Hazard Analysis: Understanding the Reactivity and Toxicity of this compound

This compound is classified as an irritant, with the potential to cause significant irritation to the skin, eyes, and respiratory system. The primary hazards are detailed in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

The reactivity of this compound is largely influenced by the fluorine atom at the 2-position of the pyridine ring. This fluorine atom is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.[1][2] This reactivity is a key consideration when selecting appropriate personal protective equipment and in the event of a spill, as the compound may react with cleaning agents or other chemicals.

From a toxicological standpoint, while specific data on this compound is limited, the irritant effects are well-documented in safety data sheets from various suppliers.[3][4] The ester functional group can also undergo hydrolysis, potentially releasing 2-fluoronicotinic acid and methanol, which have their own toxicological profiles to consider.

Personal Protective Equipment (PPE): A Proactive Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the focus is on preventing contact with the skin, eyes, and respiratory system.

Hand Protection: Selecting the Right Gloves

Standard disposable nitrile gloves are a common choice in many laboratories; however, for halogenated organic compounds like this compound, a more thorough evaluation is necessary. While nitrile gloves offer good general chemical resistance, their performance against specific organic solvents and halogenated compounds can vary.[5][6]

For prolonged or high-risk operations, butyl rubber gloves are recommended. Butyl rubber exhibits excellent resistance to a wide range of corrosive chemicals, including many halogenated solvents.[7] For short-term tasks or where incidental contact is the primary concern, thicker nitrile gloves (e.g., 8 mil or greater) can provide adequate protection, but they should be changed immediately upon any sign of contamination.[8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[9][10]

Key Consideration: The choice of glove material should be based on a risk assessment of the specific procedure being performed, including the duration of the task and the potential for direct contact.

Eye and Face Protection

Chemical splash goggles are mandatory when handling this compound.[11] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to goggles to protect the entire face.

Body Protection

A flame-resistant lab coat should be worn at all times to protect against splashes and spills. Ensure the lab coat is fully buttoned to provide maximum coverage.

Respiratory Protection

All work with this compound that has the potential to generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12][13][14] A proper respiratory protection program, including fit testing and training, is essential before using a respirator.

Operational Plan: From Benchtop to Waste Container

A systematic approach to handling and storage is critical for minimizing the risk of exposure and ensuring the stability of the compound.

Prudent Handling Practices
  • Work in a Well-Ventilated Area: As a standard practice, all manipulations of this compound should be performed in a properly functioning chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE at all times.

  • Date and Inspect Containers: Upon receipt, date the container. Before each use, visually inspect the container for any signs of damage or leakage.

  • Grounding and Bonding: For transfers of large quantities of the solid, take precautionary measures against static discharge.

Storage Protocol
  • Store in a Cool, Dry, and Well-Ventilated Area: Keep the container tightly closed and store it in a designated chemical storage cabinet.

  • Segregate from Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[4] The reactivity of the 2-fluoro position makes it susceptible to reaction with these materials.[1][2]

Emergency Response: A Step-by-Step Guide

Prompt and correct action during an emergency can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Chemical Spill Response

In the event of a spill, follow a structured response plan to ensure the safety of all laboratory personnel and to effectively contain and clean up the material.

Spill_Cleanup_Workflow start Spill Occurs alert Alert others in the area start->alert don_ppe Don appropriate PPE (gloves, goggles, lab coat) alert->don_ppe contain Contain the spill with absorbent material don_ppe->contain absorb Absorb the spilled material contain->absorb collect Collect the absorbed material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose end Spill Cleaned dispose->end

Caption: A stepwise workflow for the safe cleanup of a small chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including chemical-resistant gloves (butyl rubber recommended), chemical splash goggles, a face shield, and a lab coat.

  • Contain the Spill: For a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[15] For a solid spill, carefully cover it with an absorbent material to prevent the generation of dust.

  • Absorb the Material: Working from the outside in, apply the absorbent material to the spill. Allow sufficient time for the material to be fully absorbed.

  • Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials in the same waste container.

  • Dispose of Waste: Dispose of the sealed waste container according to your institution's hazardous waste disposal procedures for halogenated organic compounds.[16][17]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the chemical handling process.

Waste Segregation
  • Halogenated Waste Stream: All waste containing this compound, including unused product, contaminated absorbent materials, and empty containers, should be collected in a designated "halogenated organic waste" container.[18]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[19]

Container Management
  • Proper Labeling: All waste containers must be clearly labeled with their contents, including the full chemical name and the words "Hazardous Waste."

  • Secure Storage: Store waste containers in a designated and secure area, away from incompatible materials. Keep the containers closed except when adding waste.

Institutional Guidelines

Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions regarding proper disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluoronicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoronicotinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.